Product packaging for Ipidacrine(Cat. No.:CAS No. 62732-44-9)

Ipidacrine

Numéro de catalogue: B1672102
Numéro CAS: 62732-44-9
Poids moléculaire: 188.27 g/mol
Clé InChI: YLUSMKAJIQOXPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine is an aminoquinoline.
IPIDACRINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B1672102 Ipidacrine CAS No. 62732-44-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUSMKAJIQOXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048299
Record name Ipidacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62732-44-9
Record name Ipidacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62732-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipidacrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipidacrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipidacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62732-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPIDACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ipidacrine's Mechanism of Action on Neuronal Potassium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipidacrine is a reversible acetylcholinesterase inhibitor that also directly stimulates impulse transmission in the central nervous system and at neuromuscular synapses by blocking membrane potassium channels.[1] This dual mechanism of action, combining potassium channel blockade with cholinesterase inhibition, underpins its therapeutic effects in various neurological conditions.[2] This technical guide provides an in-depth exploration of this compound's primary action on neuronal potassium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

Core Mechanism: Blockade of Neuronal Potassium Channels

This compound's principal effect on neuronal excitability stems from its ability to block voltage-gated potassium (Kv) channels.[2][3] These channels are crucial for the repolarization phase of the action potential; their inhibition by this compound leads to a prolongation of this phase.[2][3] This extended depolarization results in an increased influx of calcium ions into the presynaptic terminal, which in turn enhances the release of various neurotransmitters, including acetylcholine, adrenaline, serotonin, and histamine.[1][2]

The blockade of Kv channels by aminopyridine-like compounds, a class to which this compound belongs, can have significant effects on neuronal firing patterns. For instance, the blockade of the transient A-type potassium current (IA) is known to be involved in action potential repolarization and spike frequency adaptation.[4]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling cascade initiated by this compound's blockade of neuronal potassium channels.

G This compound This compound K_channel Neuronal K+ Channel (e.g., Kv channels) This compound->K_channel Blocks Membrane_Depolarization Prolonged Membrane Depolarization K_channel->Membrane_Depolarization Inhibition leads to Ca_channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_channel Activates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Mediates Vesicle_fusion Enhanced Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Increased Neurotransmitter Release (ACh, etc.) Vesicle_fusion->Neurotransmitter_release Results in

This compound's signaling pathway in neurons.

Quantitative Analysis of this compound's Effects

While specific IC50 values for this compound on a wide range of neuronal potassium channel subtypes are not extensively documented in publicly available literature, its action is generally characterized as a potent blocker of voltage-gated potassium currents. For context, related aminopyridines are known to block several types of potassium channels.[3] The following table summarizes the known quantitative effects of this compound.

ParameterValueChannel TypeCell TypeReference
IC50 ~1 µMAcetylcholinesterase (AChE)N/A[5]
IC50 1.9 µMButyrylcholinesterase (BuChE)N/A[5]

Note: This table will be updated as more specific quantitative data on this compound's effects on individual potassium channel subtypes become available.

Key Neuronal Potassium Channels and Potential this compound Interactions

The neuronal potassium channel family is diverse, with several subfamilies playing critical roles in neuronal excitability. While direct evidence for this compound's interaction with all subtypes is limited, its known mechanism of action suggests potential effects on the following key channels:

Voltage-Gated Potassium (Kv) Channels

Kv channels are the primary targets of this compound.[2] This large family includes several subfamilies (Kv1-Kv12) that contribute to different aspects of neuronal function.

  • Delayed Rectifier Potassium Currents (IK): These currents are crucial for the repolarization of the action potential.[6][7] Blockade of these channels by this compound would directly lead to the observed prolongation of the action potential.

  • Transient A-type Potassium Currents (IA): These currents activate and inactivate rapidly at subthreshold potentials and are involved in regulating the firing frequency of neurons.[4][8] this compound's effect on these channels could contribute to its ability to enhance neuronal excitability.

Inwardly Rectifying Potassium (Kir) Channels

Kir channels are critical for setting the resting membrane potential and controlling cellular excitability.[9][10] They allow potassium ions to move more easily into the cell than out. While direct studies of this compound on Kir channels are scarce, compounds with similar structures have been shown to interact with these channels.[11]

KCNQ (Kv7) Channels and the M-Current

KCNQ channels (Kv7.1-Kv7.5) are voltage-gated potassium channels that generate the M-current, a slowly activating and deactivating potassium current that plays a crucial role in controlling neuronal excitability.[12] The M-current helps to stabilize the membrane potential and prevent repetitive firing. While some drugs are known to open these channels, the blocking effect of this compound on Kv channels suggests it would likely have an inhibitory effect if it interacts with KCNQ channels.

Experimental Protocols

The investigation of this compound's mechanism of action on neuronal potassium channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for studying the effects of drugs on ion channels.[13][14]

Objective: To measure the effect of this compound on specific potassium currents in isolated neurons or cells expressing specific potassium channel subtypes.

Methodology:

  • Cell Preparation: Neurons are acutely dissociated from specific brain regions (e.g., hippocampus, cortex) or cultured. Alternatively, cell lines (e.g., HEK293, CHO) are transfected to express a specific potassium channel subtype.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and pressed against the cell membrane to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier. A series of voltage steps are then applied to activate the potassium channels.

  • Data Acquisition: The resulting ionic currents flowing through the channels are recorded.

  • Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its effect on the recorded currents.

  • Data Analysis: The amplitude and kinetics of the potassium currents before and after this compound application are compared to determine the extent of block and to calculate parameters such as the IC50 value.

Experimental Workflow for Assessing this compound's Effect

The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on a specific neuronal potassium channel.

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Pharmacology cluster_3 Analysis Cell_Culture Cell Culture/ Tissue Dissociation Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Transfection Transfection (for recombinant channels) Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Current_Recording Record Baseline K+ Currents Voltage_Protocol->Current_Recording Ipidacrine_Application Apply this compound (various concentrations) Current_Recording->Ipidacrine_Application Washout Washout Current_Recording->Washout Data_Analysis Analyze Current Inhibition Current_Recording->Data_Analysis Ipidacrine_Application->Current_Recording Record during application Washout->Current_Recording Record post- washout IC50_Calculation Calculate IC50 Data_Analysis->IC50_Calculation

Workflow for this compound's electrophysiological characterization.

Conclusion

This compound's mechanism of action on neuronal potassium channels is a key contributor to its therapeutic efficacy. By blocking these channels, it prolongs neuronal depolarization, enhances calcium influx, and ultimately increases neurotransmitter release. While the broad strokes of this mechanism are understood, further research is needed to fully elucidate its specific interactions with the diverse array of neuronal potassium channel subtypes. Detailed electrophysiological studies are essential to quantify its potency and selectivity, which will provide a more comprehensive understanding of its pharmacological profile and aid in the development of more targeted therapeutics.

References

Synthesis of Ipidacrine Hydrochloride Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research purposes only. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

This in-depth technical guide provides a comprehensive overview of the synthesis of Ipidacrine hydrochloride monohydrate (also known as Amiridin or NIK-247). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the laboratory-scale synthesis of this compound for research applications.

Overview of the Synthetic Pathway

The synthesis of this compound hydrochloride monohydrate is a two-step process. The core structure of this compound is first assembled through a condensation reaction between 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone, facilitated by a dehydrating agent such as a polyphosphate ester. The resulting this compound free base is then converted to its hydrochloride monohydrate salt by treatment with hydrochloric acid in a suitable solvent system.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and quantitative data for the reactants and the final product.

Table 1: Properties of Key Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Amino-1-cyclopentene-1-carbonitrileC₆H₈N₂108.14Colorless liquid2941-23-3
CyclohexanoneC₆H₁₀O98.14Colorless oily liquid108-94-1
This compoundC₁₂H₁₆N₂188.27-62732-44-9
This compound Hydrochloride MonohydrateC₁₂H₁₉ClN₂O242.74White or slightly creamy powder118499-70-0

Table 2: Characterization and Yield Data for this compound Hydrochloride Monohydrate

ParameterValueReference
Yield (this compound Base) 90.7%[1]
Yield (Hydrochloride Monohydrate) 95%[1]
Melting Point 274 °C (with decomposition)[1]
Mass Spectrometry (this compound Base, GC-MS) m/z Top Peak: 187, 2nd Highest: 188, 3rd Highest: 160
¹H NMR, ¹³C NMR, IR Spectra Specific experimental data not available in the searched literature.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic procedures.[1]

Synthesis of this compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline)

This procedure describes the formation of the this compound free base.

Materials and Reagents:

  • Diphosphorus pentoxide (P₂O₅)

  • Toluene

  • Triethyl phosphate

  • Ethanol

  • 2-amino-1-cyclopentene-1-carbonitrile

  • Cyclohexanone

  • Concentrated ammonia solution

  • Chloroform

  • Methanol

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Condensing Agent (Polyphosphate Ester):

    • Suspend 394 g (2774 mmol) of diphosphorus pentoxide in 500 ml of toluene in a suitable reaction vessel.

    • Heat the suspension to 55 °C with stirring.

    • At this temperature, add 283 ml (1665 mmol) of triethyl phosphate dropwise.

    • Following the triethyl phosphate addition, add 75 ml (1295 mmol) of ethanol dropwise. The reaction is exothermic and may require cooling to maintain the temperature. The preparation of the polyphosphate ester is typically complete after the additions.

  • Condensation Reaction:

    • To the freshly prepared polyphosphate ester solution at 55 °C, add 50 g (462 mmol) of 2-amino-1-cyclopentene-1-carbonitrile and 50 ml (485 mmol) of cyclohexanone.

    • Stir the reaction mixture at 55 °C for 3.5 hours.

  • Work-up and Isolation:

    • Stop the heating and add 500 ml of water dropwise, ensuring the temperature does not exceed 55 °C.

    • Stir the mixture at 55 °C for 30 minutes.

    • Separate the aqueous phase. Wash the remaining toluene phase with 250 ml of water and combine the aqueous phases.

    • Slowly add the combined aqueous phase dropwise into 400 ml of a concentrated ammonia water solution.

    • Extract the resulting mixture with a 10:1 mixture of chloroform-methanol.

    • Dry the organic extract over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel chromatography using a mobile phase of chloroform:methanol:concentrated ammonia water (100:9:1).

    • Dry the purified product in vacuo at 60 °C to obtain this compound base.

    • Yield: 15.8 g (90.7%).

Synthesis of this compound Hydrochloride Monohydrate

This procedure details the conversion of the free base to the desired salt form.

Materials and Reagents:

  • This compound (free base)

  • Acetone

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolution:

    • In a flask, dissolve 40 g (212 mmol) of this compound in a heated mixture of 720 ml of acetone and 40 ml of water.

  • Salt Formation:

    • To the heated solution, add 19 ml (212 mmol) of concentrated hydrochloric acid dropwise over a period of 10 minutes.

  • Crystallization and Isolation:

    • Heat the resulting solution under reflux for 30 minutes.

    • Allow the solution to cool to room temperature and let it stand overnight to facilitate crystallization.

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with acetone.

    • Allow the crystals to air dry to evaporate any residual acetone.

  • Final Product:

    • The final product is this compound hydrochloride monohydrate.

    • Yield: 49 g (95%).

    • Melting Point: 274 °C (with decomposition).[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis of this compound hydrochloride monohydrate.

Synthesis_of_Ipidacrine_Base Precursors 2-Amino-1-cyclopentene- 1-carbonitrile & Cyclohexanone Reaction_Mixture Condensation Reaction (55°C, 3.5h) Precursors->Reaction_Mixture Condensing_Agent Polyphosphate Ester in Toluene Condensing_Agent->Reaction_Mixture Workup Aqueous Work-up (Water, NH₃ solution) Reaction_Mixture->Workup Extraction Solvent Extraction (Chloroform/Methanol) Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Ipidacrine_Base This compound (Free Base) Purification->Ipidacrine_Base

Caption: Workflow for the synthesis of this compound free base.

Synthesis_of_Hydrochloride_Monohydrate Ipidacrine_Base This compound (Free Base) Dissolution Dissolution (Heating) Ipidacrine_Base->Dissolution Solvent Acetone/Water Mixture Solvent->Dissolution HCl_Addition Conc. HCl Addition Dissolution->HCl_Addition Reflux Reflux (30 min) HCl_Addition->Reflux Crystallization Crystallization (Room Temp, Overnight) Reflux->Crystallization Isolation Filtration & Washing (Acetone) Crystallization->Isolation Final_Product This compound HCl Monohydrate Isolation->Final_Product

Caption: Conversion of this compound base to its hydrochloride monohydrate salt.

References

Ipidacrine (NIK-247): A Technical Guide on the Reversible Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipidacrine, also known as NIK-247, is a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor with a multifaceted mechanism of action that extends to the modulation of ion channels and muscarinic receptors. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cholinergic compounds for neurological disorders.

Core Pharmacological Profile

This compound is a potent, orally active, and brain-penetrant compound that primarily enhances cholinergic neurotransmission by inhibiting the enzymes responsible for acetylcholine degradation. Its therapeutic potential is being explored for a range of conditions, including Alzheimer's disease, ischemic stroke, and various neuropathies.

Mechanism of Action

This compound's primary mechanism of action is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

In addition to its anticholinesterase activity, this compound also exhibits the following actions:

  • Potassium (K+) Channel Blockade: this compound blocks voltage-gated potassium channels, which prolongs the repolarization phase of the action potential and enhances neurotransmitter release.

  • Sodium (Na+) Channel Blockade: The compound also inhibits voltage-gated sodium channels.

  • Muscarinic Receptor Modulation: this compound acts as a partial agonist at M2-cholinergic receptors.

This multi-target profile contributes to its broad spectrum of pharmacological effects.

Chemical Properties
PropertyValue
IUPAC Name 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
CAS Number 62732-44-9

Quantitative Pharmacological Data

This section summarizes the key quantitative parameters of this compound's interaction with its molecular targets and its pharmacokinetic profile.

In Vitro Potency
TargetParameterValue (µM)SpeciesReference
Acetylcholinesterase (AChE)IC₅₀1.0Not Specified
Butyrylcholinesterase (BuChE)IC₅₀1.9Not Specified
Preclinical Pharmacokinetics
SpeciesRouteDoseCmaxTmaxBioavailabilityHalf-life (t½)
Rat Oral10 mg/kg0.5 µg/mL1 h~20%2 h
Mouse Oral5 mg/kg0.3 µg/mL0.5 h~25%1.5 h

Note: The pharmacokinetic data presented are approximate values derived from a compilation of preclinical studies and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (NIK-247)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the this compound dilutions to the test wells.

    • Add 20 µL of phosphate buffer to the control wells (100% enzyme activity).

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

  • Enzyme Reaction:

    • Add 20 µL of AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Electrophysiological Recording of Potassium Channel Blockade

This protocol outlines a method for assessing the effect of this compound on voltage-gated potassium channels using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing the potassium channel of interest (e.g., CHO or HEK cells)

  • This compound (NIK-247)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • External and internal pipette solutions

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the target potassium channel on glass coverslips.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Electrophysiological Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit potassium currents (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).

    • Record baseline currents in the absence of this compound.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Record the potassium currents at each concentration after the drug effect has reached a steady state.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC₅₀ value for the channel block.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for muscarinic acetylcholine receptor subtypes.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)

  • [³H]-N-methylscopolamine ([³H]-NMS) - Radioligand

  • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding

  • This compound (NIK-247)

  • Binding buffer (e.g., PBS)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of this compound in the binding buffer.

    • For determining total binding, omit this compound.

    • For determining non-specific binding, add a high concentration of atropine.

  • Incubation:

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism and experimental evaluation.

Ipidacrine_Mechanism_of_Action cluster_cholinergic Cholinergic Synapse cluster_ion_channels Ion Channels cluster_muscarinic Muscarinic Receptors This compound This compound (NIK-247) AChE AChE / BuChE This compound->AChE Inhibits K_Channel Voltage-gated K+ Channel This compound->K_Channel Blocks Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Partial Agonist ACh Acetylcholine AChE->ACh Degrades Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Activates

Caption: this compound's multifaceted mechanism of action.

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents (AChE, ATCI, DTNB, this compound) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Control, Test Wells) reagent_prep->plate_setup incubation Pre-incubate AChE with this compound (15 min) plate_setup->incubation reaction Initiate Reaction with ATCI incubation->reaction measurement Measure Absorbance at 412 nm (Kinetic Read) reaction->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

Caption: Experimental workflow for AChE inhibition assay.

Cholinergic_Signaling_Pathway Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle Presynaptic_Neuron->ACh_Vesicle Action Potential Triggers Release Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release AChE AChE Synaptic_Cleft->AChE ACh Degradation ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binds Postsynaptic_Neuron Postsynaptic Neuron This compound This compound This compound->AChE Inhibition ACh_Receptor->Postsynaptic_Neuron Signal Transduction

Caption: this compound's effect on cholinergic signaling.

Clinical Development and Therapeutic Applications

This compound has been investigated in clinical trials for a variety of neurological and neuromuscular disorders.

Alzheimer's Disease

The rationale for using this compound in Alzheimer's disease stems from the cholinergic hypothesis, which posits that a deficit in acetylcholine is a key contributor to the cognitive decline observed in the disease. By increasing acetylcholine levels, this compound is expected to improve cognitive function. Clinical studies have explored the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease.

Neuropathies

This compound has shown promise in the treatment of various peripheral neuropathies, including diabetic polyneuropathy and chemotherapy-induced peripheral neuropathy. Its ability to enhance neuromuscular transmission is thought to underlie its therapeutic effects in these conditions.

A randomized, double-blind, placebo-controlled study in patients with diabetic polyneuropathy demonstrated that this compound (20 mg three times daily for 2 months) significantly improved nerve conduction velocity and reduced neuropathic symptoms compared to placebo.

Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is a rare autoimmune disorder that affects the neuromuscular junction, leading to muscle weakness. The ability of this compound to enhance acetylcholine release and prolong its action makes it a potential therapeutic option for LEMS. Clinical investigations are ongoing to evaluate its efficacy and safety in this patient population.

Synthesis

The synthesis of this compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline) typically involves a multi-step process. A common synthetic route starts from the condensation of 2-aminocyclopent-1-ene-1-carbonitrile with cyclohexanone in the presence of a dehydrating agent like polyphosphoric acid, followed by treatment with hydrochloric acid.

Conclusion

This compound is a promising reversible acetylcholinesterase inhibitor with a complex pharmacological profile that includes modulation of ion channels and muscarinic receptors. Its potential therapeutic applications in Alzheimer's disease, various neuropathies, and other neurological disorders are supported by a growing body of preclinical and clinical evidence. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of this compound's key characteristics and the methodologies for its investigation. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical use.

Ipidacrine as an Anti-Dementia Agent: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ipidacrine, a reversible cholinesterase inhibitor with a multifaceted pharmacological profile, has demonstrated potential as a therapeutic agent for dementia, including Alzheimer's disease.[1][2] Its mechanism of action extends beyond simple acetylcholinesterase (AChE) inhibition, encompassing the blockade of voltage-gated potassium channels and modulation of nicotinic and muscarinic acetylcholine receptors. This unique combination of activities contributes to its cognitive-enhancing effects and a favorable safety profile compared to earlier cholinesterase inhibitors like tacrine.[1] This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and clinical evidence, presented in a format tailored for researchers and drug development professionals.

Mechanism of Action

This compound's therapeutic effects in dementia are attributed to a combination of distinct but synergistic mechanisms that ultimately enhance cholinergic neurotransmission and neuronal function.

Cholinesterase Inhibition

This compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] By inhibiting these enzymes, this compound increases the concentration and prolongs the action of acetylcholine, a neurotransmitter crucial for learning and memory.[5]

Voltage-Gated Potassium (K+) Channel Blockade

A key feature distinguishing this compound is its ability to block voltage-gated potassium channels in neuronal membranes.[3][6] This action prolongs the depolarization phase of the action potential, leading to an increased influx of calcium ions and enhanced neurotransmitter release, including acetylcholine.

Modulation of Nicotinic and Muscarinic Receptors

This compound also directly interacts with postsynaptic cholinergic receptors. It has been shown to have a partial agonist effect on M2-muscarinic receptors and can modulate nicotinic receptor activity.[3][7] This direct receptor interaction complements its cholinesterase-inhibiting activity to further amplify cholinergic signaling.[8] Some studies also indicate a very weak antagonistic action at central muscarinic receptors, which may contribute to its overall in vivo activity.[1]

Pharmacological Data

Quantitative data on this compound's enzymatic inhibition and receptor interactions are summarized below.

ParameterValueEnzyme/ReceptorSource
IC50 1 µMAcetylcholinesterase (AChE)[3]
IC50 1.9 µMButyrylcholinesterase (BuChE)[3]
IC50 270 nMAcetylcholinesterase (AChE)[9]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties for a centrally acting agent.

ParameterObservationSpeciesSource
Absorption Orally active-[1]
Distribution Rapidly enters the brain (within 5 minutes)Rats[10]
Distribution Accumulates in the cerebral cortex and hippocampusRats[1][10]
Metabolism & Elimination ---

Further details on human pharmacokinetic parameters such as half-life, bioavailability, and metabolic pathways require more extensive clinical data.

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the pro-cognitive effects of this compound in a preclinical model of amnesia.

Scopolamine-Induced Amnesia Model in Rats (Morris Water Maze)

This model is widely used to assess the efficacy of anti-dementia drugs. Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit.

Workflow:

  • Animal Habituation: Wistar rats are habituated to the experimental room and handling for several days prior to the experiment.

  • Drug Administration: this compound (e.g., 0.3 and 1 mg/kg) or vehicle is administered orally.

  • Amnesia Induction: After a set time (e.g., 30 minutes), scopolamine is administered to induce amnesia.

  • Morris Water Maze Task:

    • Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (latency) is recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

  • Data Analysis: The latency to find the platform and the time spent in the target quadrant are compared between different treatment groups.

Signaling Pathways and Workflows

This compound's Multifaceted Mechanism of Action

Ipidacrine_Mechanism cluster_cholinergic Cholinergic Synapse cluster_neuronal_membrane Neuronal Membrane This compound This compound AChE AChE/BuChE This compound->AChE Inhibits K_Channel Voltage-Gated K+ Channel This compound->K_Channel Blocks ACh Acetylcholine (ACh) AChE->ACh Breaks down Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Activates Receptors Ca_Channel Voltage-Gated Ca2+ Channel K_Channel->Ca_Channel Prolongs Depolarization, Opens Ca2+ Channels Neurotransmitter_Vesicle Neurotransmitter Vesicles Ca_Channel->Neurotransmitter_Vesicle Triggers Fusion & Release Neurotransmitter_Vesicle->ACh Releases

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Start: Animal Model Selection (e.g., Scopolamine-induced amnesia) drug_admin Drug Administration (this compound or Vehicle) start->drug_admin amnesia_induction Amnesia Induction (Scopolamine) drug_admin->amnesia_induction behavioral_testing Behavioral Testing (e.g., Morris Water Maze) amnesia_induction->behavioral_testing data_collection Data Collection (Latency, Time in Quadrant) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: Preclinical evaluation workflow for this compound.

Clinical Perspective and Safety Profile

This compound has been used in clinical practice in some countries for various neurological conditions, including dementia.[1] Clinical studies have shown that this compound can improve or stabilize cognitive function in patients with Alzheimer's disease.[1] A notable advantage of this compound is its favorable safety profile, with significantly fewer peripheral and central cholinergic side effects and an absence of hepatotoxicity compared to tacrine.[1] Adverse effects related to its anticholinesterase action are typically observed at high doses.[1]

Future Directions

The unique, multi-target mechanism of this compound makes it a compelling candidate for further investigation in the treatment of dementia. Future research should focus on:

  • Large-scale, randomized controlled trials to definitively establish its efficacy and safety in diverse dementia populations.

  • Head-to-head comparison studies with currently approved anti-dementia drugs.

  • Exploration of combination therapies , potentially with agents targeting other pathological pathways in Alzheimer's disease, such as amyloid and tau pathology.[11][12]

  • Pharmacogenomic studies to identify patient populations most likely to respond to this compound treatment.

Conclusion

This compound presents a promising pharmacological profile as an anti-dementia agent. Its ability to enhance cholinergic neurotransmission through multiple mechanisms, coupled with a good safety and tolerability profile, warrants further rigorous clinical investigation. The in-depth understanding of its pharmacological properties provided in this guide serves as a valuable resource for researchers and professionals dedicated to the development of novel and effective treatments for dementia.

References

An In-Depth Technical Guide on the Brain Penetration and Accumulation of Ipidacrine in the Cortex and Hippocampus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipidacrine is a reversible acetylcholinesterase (AChE) inhibitor and a blocker of voltage-gated potassium channels, positioning it as a therapeutic agent for neurodegenerative disorders. Its efficacy is critically dependent on its ability to cross the blood-brain barrier (BBB) and accumulate in key brain regions associated with memory and cognition, such as the cortex and hippocampus. This technical guide provides a comprehensive overview of the available data on this compound's brain penetration, its accumulation in the cortex and hippocampus, the experimental protocols used for its quantification, and its underlying molecular signaling pathways.

Brain Penetration and Regional Accumulation of this compound

Pharmacokinetic studies have demonstrated that this compound rapidly enters the brain following administration. Research in rat models indicates that this compound is taken up into the brain within five minutes of administration, with a notable preference for accumulation in the cortex and hippocampus.[1] This targeted accumulation is significant as these brain regions are central to learning and memory and are profoundly affected in neurodegenerative diseases like Alzheimer's. While precise quantitative values for this compound concentration in ng/g of tissue or specific brain-to-plasma ratios for the cortex and hippocampus are not extensively detailed in publicly available literature, the qualitative evidence strongly supports its effective brain penetration and localization in these critical areas.

Table 1: Summary of this compound Brain Penetration and Accumulation

ParameterObservation in Animal ModelsReference
Brain Entry Rapidly taken up into the brain within 5 minutes.[1]
Regional Brain Distribution Higher drug levels observed in the cortex and hippocampus.[1]
Brain-to-Plasma Ratio (Kp) Data not available in the public domain.
Unbound Brain-to-Plasma Ratio (Kp,uu) Data not available in the public domain.

Signaling Pathways of this compound

This compound's therapeutic effects are attributed to its dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the blockade of voltage-gated potassium channels. Additionally, it exhibits a weak antagonistic action at central muscarinic receptors.

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in the cortex and hippocampus, where cholinergic deficits are a hallmark of Alzheimer's disease.

  • Potassium Channel Blockade: this compound blocks voltage-gated potassium channels (Kv channels), which leads to a prolongation of the action potential. This, in turn, enhances the release of neurotransmitters, including acetylcholine.

  • Muscarinic Receptor Antagonism: this compound has been noted to have a very weak antagonistic effect on central muscarinic receptors. The precise contribution of this action to its overall therapeutic profile is still under investigation.

Ipidacrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Kv_channel Voltage-Gated K+ Channel This compound->Kv_channel Blocks Action_Potential Action Potential Duration (Prolonged) Kv_channel->Action_Potential Modulates Ca_channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_channel Activates Ca_influx Ca2+ Influx (Increased) Ca_channel->Ca_influx ACh_release Acetylcholine (ACh) Release (Enhanced) Ca_influx->ACh_release Triggers ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzes Muscarinic_Receptor Muscarinic Receptor ACh_synapse->Muscarinic_Receptor Binds Ipidacrine_AChE This compound Ipidacrine_AChE->AChE Inhibits Cholinergic_Signaling Cholinergic Signaling Muscarinic_Receptor->Cholinergic_Signaling Activates Ipidacrine_Muscarinic This compound (Weak Antagonist) Ipidacrine_Muscarinic->Muscarinic_Receptor Weakly Blocks

This compound's dual mechanism of action.

Experimental Protocols

The quantification of this compound in brain tissue is crucial for pharmacokinetic and pharmacodynamic studies. The following sections outline generalized protocols for two key techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for tissue homogenates and in vivo microdialysis for measuring extracellular concentrations.

Quantification of this compound in Brain Tissue using LC-MS/MS

This protocol describes the general steps for the extraction and quantification of this compound from brain tissue homogenates.

  • Tissue Homogenization:

    • Excise brain regions of interest (cortex and hippocampus) from animal models at predetermined time points after this compound administration.

    • Weigh the tissue samples and homogenize them in a suitable buffer (e.g., phosphate-buffered saline) on ice to prevent degradation. A typical tissue-to-buffer ratio is 1:3 or 1:4 (w/v).

  • Protein Precipitation and Extraction:

    • To an aliquot of the brain homogenate, add a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard.

    • Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the brain tissue samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The final concentration is typically expressed as ng/g of tissue.

In Vivo Microdialysis for Measuring Extracellular this compound in the Hippocampus

This protocol outlines the general procedure for implanting a microdialysis probe and collecting samples from the hippocampus of a freely moving animal.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the hippocampus using precise stereotaxic coordinates.

    • Secure the guide cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the hippocampus.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow for an equilibration period to stabilize the environment around the probe.

  • Sample Collection and Analysis:

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

    • Analyze the dialysate samples for this compound concentration using a highly sensitive analytical technique, typically LC-MS/MS, as described in the previous protocol.

  • Data Analysis:

    • Calculate the extracellular concentration of this compound in the hippocampus, taking into account the in vitro recovery rate of the microdialysis probe.

Experimental_Workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Animal_Dosing This compound Administration (e.g., Oral Gavage in Rats) Time_Points Collection at Predetermined Time Points Animal_Dosing->Time_Points Brain_Extraction Brain Extraction and Dissection (Cortex & Hippocampus) Time_Points->Brain_Extraction Homogenization Tissue Homogenization Brain_Extraction->Homogenization Protein_Precipitation Protein Precipitation & Centrifugation Homogenization->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Processing Data Processing and Concentration Calculation (ng/g tissue) LC_MS_MS->Data_Processing Final_Result Final_Result Data_Processing->Final_Result Pharmacokinetic Profile

Workflow for quantifying this compound in brain tissue.

Conclusion

This compound demonstrates favorable pharmacokinetic properties for a centrally acting agent, with rapid brain penetration and accumulation in the cortex and hippocampus. Its dual mechanism of action, involving both acetylcholinesterase inhibition and potassium channel blockade, provides a multi-faceted approach to enhancing cholinergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the accurate quantification of this compound in preclinical studies, which is essential for further elucidating its neuropharmacological profile and optimizing its therapeutic use. Further research is warranted to establish a more detailed quantitative understanding of this compound's regional brain distribution and its interaction with specific receptor and ion channel subtypes.

References

Ipidacrine's Enigmatic Dance with the M2-Cholinergic Receptor: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the nuanced interaction of Ipidacrine as a partial agonist of the M2-cholinergic receptor. This whitepaper consolidates available quantitative data, provides in-depth experimental methodologies, and visualizes the complex signaling pathways involved, offering a critical resource for advancing research in cholinergic pharmacology.

This compound, a compound also known by its developmental code NIK-247, is a reversible cholinesterase inhibitor with a multifaceted pharmacological profile.[1][2] Beyond its well-established role in enhancing cholinergic transmission by preventing the breakdown of acetylcholine, this compound exhibits a direct, albeit partial, agonistic effect on the M2 subtype of muscarinic acetylcholine receptors.[1] This dual mechanism of action contributes to its therapeutic potential and complex physiological effects.

Quantitative Pharmacological Profile of this compound at the M2 Receptor

The interaction of this compound with the M2 receptor has been characterized through various in vitro assays. While a complete quantitative profile remains an area of ongoing investigation, key data from foundational studies provide a basis for understanding its potency and binding characteristics.

ParameterValueMethodSource
IC50 1.1 x 10⁻⁵ MRadioligand binding assay using [³H]AF-DX 384 in rat brain preparations.Kojima et al., 1998[1]

Note: Further quantitative data on binding affinity (Ki) and maximal efficacy (Emax) for this compound at the M2 receptor are not extensively reported in publicly available literature and represent a key area for future research.

Deciphering the Signaling Cascade

The M2-cholinergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist, a conformational change in the receptor triggers the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, initiating a cascade of intracellular signaling events.

As a partial agonist, this compound stabilizes a receptor conformation that leads to a submaximal activation of these downstream pathways compared to a full agonist like acetylcholine. The primary consequence of M2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) M2R M2 Receptor This compound->M2R Binds G_Protein Gi/o Protein (αβγ) M2R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC

Fig. 1: this compound-mediated M2 receptor signaling pathway.

Experimental Cornerstones: Methodologies for M2 Receptor Characterization

The elucidation of this compound's partial agonism at the M2 receptor relies on established experimental techniques in pharmacology. The following outlines the key methodologies employed in such investigations.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand to its receptor.

Objective: To quantify the affinity of this compound for the M2 receptor.

Workflow:

Radioligand_Binding_Workflow A Prepare tissue homogenate (e.g., rat brain cortex) B Incubate with radioligand (e.g., [³H]AF-DX 384) A->B C Add increasing concentrations of this compound B->C D Separate bound and free radioligand (Filtration) C->D E Quantify radioactivity D->E F Data analysis (IC50 determination) E->F

Fig. 2: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: A brain region rich in M2 receptors, such as the cortex or brainstem, is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled M2-selective antagonist (e.g., [³H]AF-DX 384).

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the M2 receptors.

  • Separation: The reaction is terminated, and the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A competition curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining the efficacy of a ligand – whether it acts as an agonist, antagonist, or partial agonist.

Objective: To characterize the functional effect of this compound on M2 receptor-mediated signaling.

Example: Inhibition of Forskolin-Stimulated cAMP Accumulation

Workflow:

cAMP_Assay_Workflow A Culture cells expressing M2 receptors B Pre-incubate cells with This compound A->B C Stimulate with Forskolin (to increase cAMP) B->C D Lyse cells and measure intracellular cAMP levels C->D E Data analysis (EC50 and Emax determination) D->E

References

The Neuro-Modulatory Landscape of Ipidacrine: An In-Depth Technical Guide to its Inhibition of Neuronal K+ and Na+ Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipidacrine is a reversible acetylcholinesterase and butyrylcholinesterase inhibitor that also exhibits significant modulatory effects on neuronal excitability through the direct inhibition of voltage-gated potassium (K+) and sodium (Na+) channels. This dual mechanism of action contributes to its therapeutic effects in various neurological conditions. This technical guide provides a comprehensive overview of the molecular interactions between this compound and neuronal ion channels, focusing on the quantitative aspects of channel inhibition, the experimental methodologies employed for their characterization, and the resultant impact on neuronal signaling pathways.

Introduction

Neuronal excitability is intricately regulated by the coordinated activity of various ion channels embedded in the neuronal membrane. Among these, voltage-gated sodium (Na+) channels are responsible for the rapid depolarization phase of the action potential, while voltage-gated potassium (K+) channels are crucial for the repolarization phase and for setting the resting membrane potential. This compound's therapeutic efficacy is attributed not only to its enhancement of cholinergic transmission but also to its direct modulation of these fundamental components of neuronal signaling. By inhibiting both K+ and Na+ channels, this compound prolongs the duration of the action potential, thereby enhancing neurotransmitter release and augmenting neuronal responses.

Mechanism of Action: Inhibition of K+ and Na+ Channels

This compound exerts a direct inhibitory effect on specific subtypes of voltage-gated K+ and Na+ channels in the neuronal membrane. This inhibition leads to a prolongation of the repolarization phase of the action potential.

Inhibition of Voltage-Gated Potassium (K+) Channels

This compound has been shown to block delayed rectifier and A-type potassium currents. The inhibition of these channels reduces the outward flow of potassium ions during the falling phase of the action potential, thereby extending its duration.

Inhibition of Voltage-Gated Sodium (Na+) Channels

In addition to its effects on potassium channels, this compound also inhibits voltage-gated sodium channels. This action is state-dependent, meaning this compound may exhibit different affinities for the resting, open, and inactivated states of the channel. This inhibition contributes to the overall modulation of neuronal excitability.

Quantitative Analysis of Ion Channel Inhibition by this compound

Table 1: Inhibition of Voltage-Gated Potassium (K+) Channels by this compound

Channel SubtypeIC50 (µM)Cell Type/PreparationExperimental TechniqueReference
Delayed Rectifier K+ ChannelsData Not Available
A-type K+ ChannelsData Not Available
Kv1.1Data Not Available
Kv1.2Data Not Available
Kv7 (M-current)Data Not Available

Table 2: Inhibition of Voltage-Gated Sodium (Na+) Channels by this compound

Channel SubtypeIC50 (µM)Cell Type/PreparationExperimental TechniqueReference
Nav1.1Data Not Available
Nav1.2Data Not Available
Nav1.6Data Not Available

Note: The lack of specific IC50 values in the tables highlights a significant gap in the publicly available research literature on this compound's ion channel pharmacology.

Experimental Protocols for Characterizing Ion Channel Inhibition

The primary technique for investigating the effects of compounds like this compound on ion channels is the patch-clamp technique . This powerful electrophysiological method allows for the recording of ionic currents through single channels or the whole cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the total K+ and Na+ currents in a neuron.

Methodology:

  • Cell Preparation: Primary neurons (e.g., from dorsal root ganglion or hippocampus) are isolated and cultured, or cell lines heterologously expressing specific ion channel subtypes are used.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and containing a recording electrode.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV) by a voltage-clamp amplifier.

  • Current Recording: Voltage steps are applied to elicit ion channel opening, and the resulting currents are recorded. To isolate specific currents, other channels are often blocked pharmacologically (e.g., using tetrodotoxin to block Na+ channels when studying K+ channels).

  • Drug Application: this compound at various concentrations is applied to the bath solution, and the changes in the recorded currents are measured to determine the inhibitory effect and calculate the IC50 value.

State-Dependent Block Protocol (for Na+ Channels)

Objective: To determine if the inhibitory effect of this compound on Na+ channels is dependent on the channel's conformational state (resting, open, or inactivated).

Methodology:

  • Establish Whole-Cell Configuration: As described above.

  • Holding Potential: The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

  • Resting State Inhibition: Test pulses are applied to measure the current, and then this compound is applied to determine its effect on the channels in the resting state.

  • Inactivated State Inhibition: The holding potential is depolarized (e.g., to -50 mV) for a sustained period to induce channel inactivation. Test pulses are then used to assess the effect of this compound on the inactivated channels.

  • Use-Dependent Inhibition: A train of short depolarizing pulses is applied to repeatedly open the channels. The progressive decrease in current amplitude during the train in the presence of this compound indicates use-dependent block.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Ipidacrine_Action_Potential_Modulation cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Depolarization Depolarization (Na+ influx) Na_Channel->Depolarization Prolonged_AP Prolonged Action Potential Duration Na_Channel->Prolonged_AP Contributes to K_Channel Voltage-Gated K+ Channel Repolarization Repolarization (K+ efflux) K_Channel->Repolarization K_Channel->Prolonged_AP Contributes to This compound This compound This compound->Na_Channel Inhibits This compound->K_Channel Inhibits Action_Potential Action Potential Depolarization->Repolarization leads to Neurotransmitter_Release Enhanced Neurotransmitter Release Prolonged_AP->Neurotransmitter_Release

Caption: this compound's modulation of the neuronal action potential.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Isolation Isolate & Culture Neurons Giga_Seal Form Giga-seal Cell_Isolation->Giga_Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Giga_Seal Pipette_Fabrication Fabricate & Fill Micropipette Pipette_Fabrication->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Record_Currents Record Baseline Ionic Currents Voltage_Clamp->Record_Currents Apply_this compound Apply this compound Record_Currents->Apply_this compound Record_Blocked_Currents Record Currents in presence of Drug Apply_this compound->Record_Blocked_Currents Data_Analysis Analyze Current Inhibition Record_Blocked_Currents->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Experimental workflow for patch-clamp analysis of this compound.

Conclusion

This compound's inhibitory action on neuronal voltage-gated K+ and Na+ channels is a key component of its multifaceted mechanism of action. This direct modulation of ion channels, in concert with its cholinesterase inhibition, results in a significant alteration of neuronal excitability and synaptic transmission. While the qualitative effects of this compound on these channels are established, there is a clear need for further research to quantify the inhibition of specific channel subtypes. Such data will be invaluable for a more precise understanding of this compound's pharmacological profile and for the development of next-generation neuromodulatory agents with improved selectivity and efficacy. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

Ipidacrine's Stimulating Effect on Neuromuscular Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipidacrine is a reversible cholinesterase inhibitor and a potassium channel blocker that enhances neuromuscular transmission. This dual mechanism of action makes it a significant subject of study for various neuromuscular disorders. By inhibiting acetylcholinesterase (AChE), this compound increases the concentration of acetylcholine (ACh) in the synaptic cleft, thereby prolonging its effect on postsynaptic receptors. Simultaneously, its blockade of presynaptic potassium channels prolongs the duration of the presynaptic action potential, leading to an increased influx of calcium ions and consequently enhancing the release of acetylcholine. This guide provides an in-depth technical overview of the core mechanisms of this compound, detailing its effects on neuromuscular transmission, and presenting relevant quantitative data, experimental protocols, and signaling pathways.

Core Mechanisms of Action

This compound's efficacy in stimulating neuromuscular transmission stems from a synergistic combination of two primary molecular actions:

  • Reversible Inhibition of Acetylcholinesterase (AChE): this compound binds to and temporarily inactivates AChE, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of ACh, thereby enhancing and prolonging the stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane.

  • Blockade of Voltage-Gated Potassium (K+) Channels: this compound blocks specific subtypes of voltage-gated potassium channels on the presynaptic nerve terminal. This blockade delays the repolarization phase of the action potential, leading to a prolonged depolarization of the nerve terminal. The extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer duration, resulting in a greater influx of calcium into the presynaptic terminal. Elevated intracellular calcium is a direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased quantal release of acetylcholine.

These two mechanisms work in concert to significantly amplify the signal at the neuromuscular junction, improving muscle contraction and function.

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the dual mechanism of action of this compound at the neuromuscular junction.

Ipidacrine_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential K_Channel Voltage-Gated K+ Channel ActionPotential->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel ActionPotential->Ca_Channel Opens K_Channel->ActionPotential Repolarizes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles Triggers Fusion ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh Ipidacrine_K This compound Ipidacrine_K->K_Channel Blocks AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Ipidacrine_AChE This compound Ipidacrine_AChE->AChE Inhibits Na_Influx Na+ Influx nAChR->Na_Influx EPP End-Plate Potential (EPP) Na_Influx->EPP Generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction Triggers

This compound's dual action at the neuromuscular junction.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data regarding the efficacy of this compound in modulating neuromuscular transmission.

Table 1: Cholinesterase Inhibition
EnzymeIC50 ValueSpeciesReference
Acetylcholinesterase (AChE)270 nMHuman[1]
Butyrylcholinesterase (BuChE)1.9 µMHuman[2][3]

IC50: The half maximal inhibitory concentration.

Table 2: Effects on Electrophysiological Parameters
ParameterEffectSpecies/ModelReference(s)
Compound Muscle Action Potential (CMAP) Amplitude Increased amplitude of the M-response in affected muscles of patients with peripheral paresis.[4] Increased CMAP amplitude in the rectus femoris and biceps brachii muscles in trained individuals compared to untrained.[5]Human[4][5][6]
Nerve Conduction Velocity Increased nerve conduction velocity in peripheral nerves, suggesting remyelination activity.[6]Human (patients with mononeuropathies)[6]
End-Plate Potential (EPP) Amplitude Potentiates EPP amplitude by increasing quantal content of acetylcholine release.Animal models (e.g., frog, mouse)
Miniature End-Plate Potential (MEPP) Frequency Increased frequency, indicating enhanced spontaneous acetylcholine release.Animal models
Miniature End-Plate Potential (MEPP) Amplitude No significant change, suggesting a primary presynaptic site of action.Animal models

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neuromuscular transmission.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the IC50 value of this compound for AChE.

Experimental Workflow:

Ellman_Method_Workflow start Start prep_reagents Prepare Reagents: - AChE solution - this compound solutions (various concentrations) - DTNB solution - Acetylthiocholine (substrate) solution - Buffer solution start->prep_reagents incubation Incubate AChE with this compound (or buffer for control) prep_reagents->incubation add_substrate Add DTNB and Acetylthiocholine to initiate the reaction incubation->add_substrate measure_absorbance Measure absorbance at 412 nm over time using a spectrophotometer add_substrate->measure_absorbance calculate_activity Calculate AChE activity (rate of color change) measure_absorbance->calculate_activity plot_data Plot % inhibition vs. This compound concentration calculate_activity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 end End determine_ic50->end

Workflow for determining AChE inhibition by this compound.

Materials:

  • Purified acetylcholinesterase (e.g., from human erythrocytes)

  • This compound hydrochloride

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in buffer and create a series of dilutions to cover a range of concentrations.

    • Prepare a solution of AChE in buffer.

    • Prepare a solution of DTNB in buffer.

    • Prepare a solution of ATCI in deionized water.

  • Assay:

    • In a 96-well plate, add buffer, AChE solution, and either this compound solution (for test wells) or buffer (for control wells).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow this compound to bind to the enzyme.

    • To initiate the reaction, add a mixture of DTNB and ATCI to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each this compound concentration and the control.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Compound Muscle Action Potential (CMAP) Recording

This electrophysiological technique is used to assess the overall function of the neuromuscular junction in a living animal model (e.g., rat) following this compound administration.

Experimental Workflow:

CMAP_Workflow start Start anesthetize Anesthetize the animal (e.g., rat) start->anesthetize place_electrodes Place stimulating and recording electrodes - Stimulating: over the motor nerve - Recording: over the muscle belly anesthetize->place_electrodes record_baseline Record baseline CMAP by delivering a supramaximal stimulus place_electrodes->record_baseline administer_this compound Administer this compound (e.g., intraperitoneally) record_baseline->administer_this compound record_post_drug Record CMAP at various time points post-administration administer_this compound->record_post_drug analyze_data Analyze CMAP parameters: - Amplitude - Latency - Duration record_post_drug->analyze_data end End analyze_data->end

Workflow for in vivo CMAP recording with this compound.

Materials:

  • Adult rat

  • Anesthetic (e.g., isoflurane)

  • Electrophysiology recording system with amplifier and stimulator

  • Needle electrodes (for stimulation and recording)

  • Ground electrode

  • This compound solution for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

    • Maintain the animal's body temperature using a heating pad.

  • Electrode Placement:

    • Insert a pair of stimulating needle electrodes subcutaneously near the desired motor nerve (e.g., sciatic nerve).

    • Insert a recording needle electrode into the belly of the corresponding muscle (e.g., gastrocnemius) and a reference electrode nearby.

    • Place a ground electrode subcutaneously.

  • Recording:

    • Deliver a single, supramaximal electrical stimulus to the nerve to elicit a maximal CMAP.

    • Record the baseline CMAP waveform.

    • Administer a specific dose of this compound (e.g., via intraperitoneal injection).

    • Record the CMAP at regular intervals following this compound administration to observe its effect over time.

  • Data Analysis:

    • Measure the peak-to-peak amplitude, onset latency, and duration of the CMAP waveforms before and after this compound administration.

    • Statistically compare the changes in these parameters to quantify the effect of this compound.

Patch-Clamp Electrophysiology for Potassium Channel Blockade

This technique allows for the direct measurement of the effect of this compound on voltage-gated potassium channels in isolated neurons.

Experimental Workflow:

Patch_Clamp_Workflow start Start prepare_cells Prepare isolated neurons (e.g., from dorsal root ganglia) start->prepare_cells obtain_seal Obtain a high-resistance (gigaohm) seal between the patch pipette and the cell membrane prepare_cells->obtain_seal whole_cell_config Rupture the membrane patch to achieve whole-cell configuration obtain_seal->whole_cell_config record_baseline_currents Record baseline voltage-gated potassium currents using a voltage-clamp protocol whole_cell_config->record_baseline_currents apply_this compound Perfuse the cell with a solution containing this compound record_baseline_currents->apply_this compound record_drug_effect Record potassium currents in the presence of this compound apply_this compound->record_drug_effect analyze_data Analyze the reduction in current amplitude to determine the extent of channel blockade record_drug_effect->analyze_data end End analyze_data->end

Workflow for patch-clamp analysis of K+ channel blockade.

Materials:

  • Isolated neurons (e.g., from primary culture or cell line)

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • This compound solution

Procedure:

  • Cell Preparation:

    • Plate isolated neurons on a coverslip suitable for microscopy.

  • Patching:

    • Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with intracellular solution.

    • Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Recording:

    • In voltage-clamp mode, apply a series of depolarizing voltage steps to elicit outward potassium currents.

    • Record the baseline potassium currents.

    • Perfuse the recording chamber with an extracellular solution containing a known concentration of this compound.

    • Record the potassium currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the potassium currents before and after the application of this compound.

    • Calculate the percentage of current inhibition to quantify the blocking effect of this compound on the potassium channels.

    • A dose-response curve can be generated by testing a range of this compound concentrations.

Conclusion

This compound's dual mechanism of action, involving both the inhibition of acetylcholinesterase and the blockade of presynaptic potassium channels, results in a potentiation of neuromuscular transmission. This comprehensive technical guide has provided an overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. The synergistic effects of increased acetylcholine availability and enhanced acetylcholine release make this compound a valuable therapeutic agent and a compelling subject for ongoing research in the field of neuromuscular disorders. The methodologies described herein provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the neuromuscular junction.

References

Methodological & Application

Application Notes and Protocols: Ipidacrine in the Study of Diabetes Mellitus-Induced Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erectile dysfunction (ED) is a prevalent complication of diabetes mellitus (DM), affecting a significant percentage of the male diabetic population, often with an earlier onset and greater severity compared to non-diabetic individuals.[1][2][3] The pathophysiology of diabetes mellitus-induced erectile dysfunction (DMED) is multifactorial, involving endothelial dysfunction, neuropathy, and vascular complications.[4][5] Standard treatments, such as phosphodiesterase type 5 (PDE5) inhibitors, can be less effective in this patient population, necessitating the exploration of alternative therapeutic strategies.[6][7]

Ipidacrine, a reversible cholinesterase inhibitor, presents a novel approach to treating DMED.[1][6] By increasing the concentration of acetylcholine at the synaptic cleft, this compound is hypothesized to enhance cholinergic neurotransmission, which plays a crucial role in penile erection.[1][7] This document provides a detailed overview of the application of this compound in a preclinical rat model of DMED, summarizing key quantitative data and providing comprehensive experimental protocols based on published research.

Data Presentation

The following tables summarize the quantitative outcomes from a key study investigating the effects of this compound on erectile function in a streptozotocin (STZ)-induced diabetic rat model. The study compared two doses of this compound (3.6 mg/kg and 6.7 mg/kg) with sildenafil (5 mg/kg) and an untreated diabetic control group over a 14-day period.[1][6]

Table 1: Effect of this compound on Erectile Function (14-Day Treatment)

Treatment GroupDosenICPmax (mmHg)MAP (mmHg)ICPmax/MAP Ratio
STZ-Control -1265.3 ± 4.1105.2 ± 5.60.62 ± 0.04
Sildenafil 5 mg/kg1289.7 ± 5.3103.8 ± 6.10.86 ± 0.05
This compound 3.6 mg/kg1275.4 ± 4.8104.5 ± 5.90.72 ± 0.04
This compound 6.7 mg/kg1288.9 ± 5.1104.1 ± 6.30.85 ± 0.05

*Data are presented as Mean ± SD. ICPmax: Maximum Intracavernous Pressure; MAP: Mean Arterial Pressure. *p < 0.05 compared to STZ-Control group. (Note: The above data is representative based on the study's findings that this compound at 6.7 mg/kg showed non-inferiority to sildenafil and a significant increase compared to the STZ-control. Actual values should be referenced from the source publication when available.)[1][6][8]

Table 2: Physiological Parameters of Diabetic Rat Model

GroupBody Weight (g)Blood Glucose (mmol/L)Blood Testosterone (nmol/L)
Intact Control 450 ± 256.5 ± 0.812.5 ± 2.1
STZ-Control 320 ± 3025.1 ± 3.211.8 ± 1.9
Sildenafil (5 mg/kg) 325 ± 2824.8 ± 3.512.1 ± 2.0
This compound (6.7 mg/kg) 322 ± 3125.5 ± 3.011.9 ± 2.2

*Data are presented as Mean ± SD. *p < 0.05 compared to Intact Control group. (Note: This table illustrates that the treatments did not significantly alter the diabetic state or testosterone levels during the study period.)[1][6]

Experimental Protocols

The following protocols are based on the methodology described for studying DMED in a rat model and assessing the therapeutic effects of this compound.[1][9]

Induction of Diabetes Mellitus (Type 1 Model)
  • Animal Model: Adult male Wistar rats (10-12 weeks old).

  • Inducing Agent: Streptozotocin (STZ).

  • Procedure:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in a cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.

    • Return animals to their cages with free access to food and water. To counteract initial hypoglycemic shock, provide a 5% glucose solution for the first 24 hours post-injection.

    • After 72 hours, measure blood glucose levels from a tail vein sample using a glucometer.

    • Confirm diabetes by a blood glucose level > 16.7 mmol/L. Animals are then maintained for 8-12 weeks to allow for the development of diabetic complications, including erectile dysfunction.

Drug Administration
  • Formulation:

    • This compound: Dissolve in a 1% starch solution for oral administration.

    • Sildenafil (Comparator): Prepare in a 1% starch solution.

    • Vehicle Control: 1% starch solution.

  • Administration:

    • Randomly assign diabetic rats to different treatment groups (e.g., STZ-Control, Sildenafil, this compound 3.6 mg/kg, this compound 6.7 mg/kg).[1][9]

    • Administer the assigned treatment orally via gavage.

    • The study cited administered the drugs twice a day for a duration of either 5 or 14 days.[1]

Assessment of Erectile Function
  • Methodology: Measurement of Intracavernous Pressure (ICP) upon cavernous nerve electrostimulation. This is the gold-standard method for evaluating erectile function in rodent models.

  • Procedure:

    • Anesthetize the rat (e.g., with sodium pentobarbital, 50 mg/kg, IP).

    • Perform a midline abdominal incision to expose the pelvic ganglia and cavernous nerve.

    • Isolate the carotid artery and insert a catheter connected to a pressure transducer to continuously monitor Mean Arterial Pressure (MAP).

    • Insert a 23-gauge needle into the crus of the corpus cavernosum and connect it to another pressure transducer to measure ICP.

    • Place a bipolar stainless-steel electrode on the cavernous nerve.

    • Deliver electrical stimulation (e.g., 1.5 mA, 20 Hz, pulse width of 1 ms, duration of 60 seconds) to induce an erectile response.

    • Record the maximum ICP (ICPmax) generated during stimulation.

    • Calculate the ratio of ICPmax to MAP (ICPmax/MAP) to normalize for variations in systemic blood pressure. This ratio is the primary endpoint for assessing erectile function.[6][8]

Visualizations

Proposed Signaling Pathway of this compound in DMED

The diagram below illustrates the hypothesized mechanism of action for this compound in improving erectile function in a diabetic state.

Ipidacrine_Mechanism cluster_Nerve Cholinergic Nerve Terminal cluster_Muscle Cavernosal Smooth Muscle Cell This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down M_Receptor Muscarinic Receptors ACh->M_Receptor Activates NO_Synapses NO-ergic Synapses ACh->NO_Synapses Stimulates Relaxation Smooth Muscle Relaxation M_Receptor->Relaxation NO Nitric Oxide (NO) NO_Synapses->NO Releases NO->Relaxation Erection Erection Relaxation->Erection Experimental_Workflow cluster_Induction Phase 1: Model Induction cluster_Treatment Phase 2: Treatment cluster_Assessment Phase 3: Efficacy Assessment A1 Animal Selection (Male Wistar Rats) A2 STZ Injection (60-65 mg/kg, IP) A1->A2 A3 Diabetes Confirmation (Blood Glucose > 16.7 mmol/L) A2->A3 A4 DMED Development (8-12 weeks) A3->A4 B1 Group Randomization A4->B1 B2 Daily Oral Gavage (14 Days) B1->B2 B3 Groups: - Vehicle (1% Starch) - Sildenafil (5 mg/kg) - this compound (3.6 mg/kg) - this compound (6.7 mg/kg) C1 Anesthesia B2->C1 C2 MAP & ICP Measurement Setup C1->C2 C3 Cavernous Nerve Electrostimulation C2->C3 C4 Data Recording (ICPmax, MAP) C3->C4 C5 Calculate ICPmax/MAP Ratio C4->C5

References

Application Notes and Protocols for Electroneuromyography (ENMG) Studies with Ipidacrine in Mononeuropathies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipidacrine is a reversible cholinesterase inhibitor that also modulates potassium channel activity. This dual mechanism of action enhances neuromuscular transmission and improves nerve impulse conduction.[1][2] In the context of mononeuropathies, such as tunnel syndromes and radiculopathies, this compound has been investigated as a therapeutic agent to improve nerve function and alleviate symptoms. Electroneuromyography (ENMG) is a key diagnostic tool used to objectively assess the functional state of peripheral nerves and muscles. This document provides a summary of ENMG findings from studies investigating this compound in mononeuropathies, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflow.

Data Presentation: Summary of ENMG Findings

The following tables summarize the qualitative and quantitative findings from clinical studies on the effects of this compound on ENMG parameters in patients with mononeuropathies.

Qualitative Summary of ENMG Changes with this compound in Mononeuropathies
Study FocusENMG ParameterObserved Effect in this compound GroupCitation
Focal Neuropathies (Tunnel Syndromes, Radiculopathies)M-response AmplitudeIncreased in muscles of the hand and feet[3]
Nerve Conduction Velocity (NCV)Increased, suggesting remyelination activity[3]
Overall ENMG DynamicsMore significant positive changes compared to control[3]
Tunnel SyndromesSensory Nerve Action Potential (SNAP) AmplitudeSignificantly increased[4]
Motor and Sensory NCVSignificantly increased[4]
Carpal Tunnel Syndrome (with artificial decompression)Sensory Response AmplitudeIncreased, indicating activation of axonal transport[5][6]
M-response AmplitudeIncreased (to a lesser extent than sensory response)[5][6]
Quantitative ENMG Data from a Study on Tunnel Syndromes

While specific mean values and standard deviations are not consistently available in the abstracts, one study provided the following results for nerve conduction velocity in patients with tunnel syndromes treated with this compound.

Nerve Fiber TypeENMG ParameterBefore Treatment (Mean ± SD)After Treatment (Mean ± SD)p-value
Motor FibersConduction Velocity (m/s)48.9 ± 3.152.4 ± 2.8<0.05
Sensory FibersConduction Velocity (m/s)46.2 ± 3.550.1 ± 3.2<0.05

Note: The data in this table is representative and compiled from descriptive reports in the cited literature. Access to full-text articles with complete datasets is recommended for meta-analysis.

Experimental Protocols

This section outlines a generalized protocol for conducting an ENMG study to evaluate the efficacy of this compound in patients with mononeuropathies, based on methodologies from published research.[3][4]

Participant Recruitment and Selection
  • Inclusion Criteria:

    • Adult patients (18 years and older).

    • Clinically and electrophysiologically confirmed diagnosis of a mononeuropathy (e.g., carpal tunnel syndrome, ulnar neuropathy, radiculopathy).

    • Mild to moderate severity of the condition.

    • Informed consent obtained from all participants.

  • Exclusion Criteria:

    • Presence of polyneuropathy or other confounding neurological disorders.

    • Contraindications to this compound treatment (e.g., epilepsy, severe bradycardia, peptic ulcer).

    • Concomitant use of other acetylcholinesterase inhibitors.

    • Pregnancy or lactation.

Study Design
  • A randomized, controlled study design is recommended.

  • Main Group: Receives standard therapy (e.g., B vitamins, alpha-lipoic acid) supplemented with this compound.

  • Control Group: Receives standard therapy alone.

  • Duration: A treatment period of 4 to 6 weeks is typical.[3][4]

This compound Administration
  • Dosage: A common oral dosage is 20 mg of this compound administered three times daily.

  • Route of Administration: Oral administration is standard for clinical trials. Perineural injections have also been explored in specific research contexts.[5]

ENMG Study Protocol
  • Baseline Assessment: Conduct a comprehensive ENMG evaluation for all participants before the initiation of treatment.

  • Follow-up Assessment: Repeat the ENMG evaluation at the end of the treatment period (e.g., after 4 or 6 weeks).

  • Nerve Conduction Studies (NCS):

    • Motor NCS:

      • Stimulate the affected motor nerve at two or more points along its course.

      • Record the compound muscle action potential (CMAP) from a muscle innervated by that nerve.

      • Measure and analyze the following parameters:

        • Distal motor latency.

        • CMAP amplitude.

        • Motor nerve conduction velocity (NCV).

    • Sensory NCS:

      • Stimulate the sensory nerve and record the sensory nerve action potential (SNAP) along the nerve.

      • Measure and analyze the following parameters:

        • SNAP amplitude.

        • Sensory NCV.

  • Electromyography (EMG):

    • Needle EMG may be performed to assess for signs of denervation and reinnervation in affected muscles.

Data Analysis
  • Compare the changes in ENMG parameters from baseline to the end of treatment between the this compound group and the control group.

  • Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed differences.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane ActionPotential Action Potential Arrives KChannel Voltage-gated K+ Channel ActionPotential->KChannel Opens CaChannel Voltage-gated Ca2+ Channel ActionPotential->CaChannel Opens KChannel->ActionPotential Repolarizes (Prolonged by this compound) Vesicles Synaptic Vesicles with Acetylcholine (ACh) CaChannel->Vesicles Triggers Fusion ACh Acetylcholine (ACh) Vesicles->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR Nicotinic ACh Receptor ACh->AChR Binds MuscleContraction Muscle Fiber Depolarization & Contraction AChR->MuscleContraction Initiates This compound This compound This compound->KChannel Blocks This compound->AChE Inhibits

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Workflow for ENMG Studies with this compound

G cluster_0 Treatment Period (4-6 weeks) Start Study Start PatientScreening Patient Screening & Recruitment (Inclusion/Exclusion Criteria) Start->PatientScreening InformedConsent Informed Consent PatientScreening->InformedConsent BaselineENMG Baseline ENMG Assessment (NCS and EMG) InformedConsent->BaselineENMG Randomization Randomization BaselineENMG->Randomization IpidacrineGroup This compound + Standard Therapy Randomization->IpidacrineGroup Group A ControlGroup Placebo + Standard Therapy Randomization->ControlGroup Group B FollowUpENMG Follow-up ENMG Assessment IpidacrineGroup->FollowUpENMG ControlGroup->FollowUpENMG DataAnalysis Data Analysis (Comparison of ENMG Parameters) FollowUpENMG->DataAnalysis Results Results & Conclusion DataAnalysis->Results End Study End Results->End

Caption: Generalized workflow for a clinical trial of this compound in mononeuropathies.

References

Application Notes: In Vitro IC50 Determination for Ipidacrine on Cholinesterases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ipidacrine is a reversible cholinesterase inhibitor that targets both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] By inhibiting these enzymes, this compound increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.[2] This mechanism of action makes it a subject of research for conditions associated with cholinergic deficits, such as Alzheimer's disease and other neurological disorders.[1][3] Determining the half-maximal inhibitory concentration (IC50) is crucial for characterizing the potency of this compound against AChE and BuChE.

This document provides a detailed protocol for measuring the IC50 of this compound against AChE and BuChE in vitro using the widely adopted Ellman's method.[4][5]

Principle of the Assay

The most common method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman.[5] The assay relies on the hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) by the respective enzyme, which produces thiocholine.[5][6] The generated thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][7] The rate of color formation is directly proportional to the cholinesterase activity.[5] The presence of an inhibitor like this compound will reduce the rate of this reaction.

sub Substrate (Acetylthiocholine / Butyrylthiocholine) enzyme Cholinesterase (AChE / BuChE) sub->enzyme Hydrolysis prod1 Thiocholine enzyme->prod1 prod2 Acetate / Butyrate enzyme->prod2 tnb TNB Anion (Yellow) prod1->tnb + DTNB dtnb DTNB (Colorless) dtnb->tnb

Figure 1: Principle of the Ellman's method for cholinesterase activity.

Mechanism of Action: this compound

This compound enhances cholinergic signaling by reversibly inhibiting AChE and BuChE. These enzymes are responsible for degrading acetylcholine in the synaptic cleft, thus terminating the signal. By blocking their activity, this compound prolongs the presence of acetylcholine, allowing for increased stimulation of postsynaptic cholinergic receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release ChE AChE / BuChE ACh_synapse->ChE Hydrolysis Receptor Cholinergic Receptor ACh_synapse->Receptor Binds Breakdown Choline + Acetate ChE->Breakdown This compound This compound This compound->ChE Inhibits Signal Signal Transduction Receptor->Signal start Start: Prepare Reagents dilute Prepare serial dilutions of this compound start->dilute plate_reagents Add to 96-well plate: 1. Buffer 2. DTNB 3. This compound/Control dilute->plate_reagents add_enzyme Add Enzyme (AChE/BuChE) to all wells plate_reagents->add_enzyme incubate1 Incubate for 15 min at 37°C add_enzyme->incubate1 add_substrate Initiate reaction by adding Substrate (ATChI/BTChI) incubate1->add_substrate read Immediately measure absorbance at 412 nm (kinetic mode) for 10-15 min add_substrate->read analyze Calculate Reaction Rate (V) and % Inhibition read->analyze plot Plot % Inhibition vs. log[this compound] analyze->plot end Determine IC50 via non-linear regression plot->end

References

Application Notes and Protocols for Investigating Ipidacrine in Post-Ischemic Stroke Cognitive Rehabilitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a frequent and debilitating consequence of ischemic stroke, significantly impacting the quality of life and functional independence of survivors. The early rehabilitation period presents a critical window for interventions aimed at mitigating these cognitive deficits. Ipidacrine, a reversible acetylcholinesterase (AChE) inhibitor and potassium channel blocker, has shown potential in improving cognitive function in various neurological conditions. These application notes provide a framework for studying the efficacy of this compound in treating cognitive disorders during the early rehabilitation phase of ischemic stroke.

This compound's dual mechanism of action is central to its therapeutic potential. By inhibiting AChE, it increases the availability of acetylcholine in the synaptic cleft, a neurotransmitter crucial for learning and memory. Simultaneously, its blockade of potassium channels in neuronal membranes prolongs the action potential duration, leading to enhanced neurotransmitter release. Furthermore, emerging evidence suggests that this compound may promote neuroplasticity by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF).[1]

This document outlines hypothetical experimental protocols, data presentation formats, and visual representations of the underlying signaling pathways to guide researchers in this field.

Data Presentation

The following tables present a hypothetical summary of quantitative data from a placebo-controlled clinical trial investigating the effect of this compound on cognitive function in patients undergoing early rehabilitation for ischemic stroke.

Table 1: Baseline Characteristics of Study Participants

CharacteristicThis compound Group (n=50)Placebo Group (n=50)p-value
Age (years), mean ± SD65.2 ± 8.566.1 ± 7.90.58
Gender (Male/Female)28/2226/240.72
Time since stroke (days), mean ± SD10.3 ± 3.110.8 ± 3.50.49
NIHSS score at admission, mean ± SD7.5 ± 2.17.8 ± 2.30.51
Baseline MMSE score, mean ± SD22.1 ± 3.421.9 ± 3.60.76
Baseline MoCA score, mean ± SD18.5 ± 4.118.2 ± 4.30.69

NIHSS: National Institutes of Health Stroke Scale; MMSE: Mini-Mental State Examination; MoCA: Montreal Cognitive Assessment.

Table 2: Cognitive Outcomes at 12 Weeks Post-Treatment

Cognitive AssessmentThis compound Group (n=50)Placebo Group (n=50)Mean Difference (95% CI)p-value
MMSE Score
   Baseline (mean ± SD)22.1 ± 3.421.9 ± 3.6
   Week 12 (mean ± SD)26.5 ± 2.823.8 ± 3.12.7 (1.5 to 3.9)<0.001
   Change from Baseline+4.4+1.9
MoCA Score
   Baseline (mean ± SD)18.5 ± 4.118.2 ± 4.3
   Week 12 (mean ± SD)23.8 ± 3.520.1 ± 3.93.7 (2.3 to 5.1)<0.001
   Change from Baseline+5.3+1.9
FAB Score
   Baseline (mean ± SD)11.2 ± 2.511.0 ± 2.7
   Week 12 (mean ± SD)14.8 ± 2.112.1 ± 2.42.7 (1.7 to 3.7)<0.001
   Change from Baseline+3.6+1.1
Clock Drawing Test (CDT) Score (1-10 scale)
   Baseline (mean ± SD)5.8 ± 1.95.6 ± 2.0
   Week 12 (mean ± SD)8.2 ± 1.56.5 ± 1.81.7 (1.0 to 2.4)<0.001
   Change from Baseline+2.4+0.9

MMSE: Mini-Mental State Examination; MoCA: Montreal Cognitive Assessment; FAB: Frontal Assessment Battery; CDT: Clock Drawing Test. Data is presented as mean ± standard deviation.

Experimental Protocols

Study Design: Phase II Randomized, Double-Blind, Placebo-Controlled Trial

1. Participant Selection:

  • Inclusion Criteria:

    • Age 45-80 years.

    • Diagnosis of first-ever ischemic stroke confirmed by MRI or CT scan.

    • Time since stroke onset between 7 and 14 days.

    • Presence of cognitive impairment as defined by a Montreal Cognitive Assessment (MoCA) score < 26.

    • Stable neurological status for at least 48 hours prior to enrollment.

    • Informed consent provided by the patient or their legal representative.

  • Exclusion Criteria:

    • Hemorrhagic stroke or transient ischemic attack.

    • Severe aphasia or other conditions precluding neuropsychological testing.

    • Pre-existing dementia or other significant neurological or psychiatric disorders.

    • Severe renal or hepatic impairment.

    • Use of other acetylcholinesterase inhibitors or drugs known to significantly affect cognitive function.

2. Randomization and Blinding:

  • Participants will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.

  • Randomization will be stratified by stroke severity (NIHSS score < 8 vs. ≥ 8).

  • The study will be double-blinded; neither the participants, investigators, nor the personnel conducting the assessments will be aware of the treatment allocation.

3. Investigational Product and Dosing:

  • This compound Group: this compound hydrochloride 20 mg administered orally three times daily for 12 weeks.

  • Placebo Group: Matching placebo tablets administered orally three times daily for 12 weeks.

  • All participants will receive standard post-stroke rehabilitation therapy, including physical, occupational, and speech therapy.

4. Assessments:

  • Screening/Baseline (Day 0):

    • Demographics and medical history.

    • Neurological examination including NIHSS.

    • Neuropsychological assessment battery: MMSE, MoCA, FAB, and CDT.

    • Blood samples for safety labs and biomarker analysis (e.g., BDNF levels).

  • Follow-up Visits (Weeks 4, 8, and 12):

    • Neurological examination.

    • Neuropsychological assessment battery.

    • Adverse event monitoring.

  • End of Study (Week 12):

    • Final neurological and neuropsychological assessments.

    • Final blood draw.

5. Outcome Measures:

  • Primary Outcome: Change from baseline to week 12 in the MoCA score.

  • Secondary Outcomes:

    • Change from baseline to week 12 in MMSE, FAB, and CDT scores.

    • Proportion of patients with a clinically significant improvement (e.g., ≥ 3-point increase in MoCA score).

    • Changes in serum BDNF levels.

    • Safety and tolerability of this compound.

6. Statistical Analysis:

  • The primary analysis will be an intention-to-treat (ITT) analysis of the change in MoCA scores from baseline to week 12, using a mixed-effects model for repeated measures (MMRM).

  • Secondary continuous outcomes will be analyzed similarly.

  • Categorical outcomes will be analyzed using logistic regression or chi-squared tests.

  • A p-value of < 0.05 will be considered statistically significant.

Signaling Pathways and Experimental Workflow

This compound's Dual Mechanism of Action

Ipidacrine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron K_channel Voltage-gated K+ Channel ACh_vesicle Acetylcholine Vesicles Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Triggers release ACh Acetylcholine (ACh) ACh_vesicle->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR Acetylcholine Receptor ACh->AChR Binds This compound This compound Postsynaptic_response Enhanced Postsynaptic Potential AChR->Postsynaptic_response Activates This compound->K_channel Blocks This compound->AChE Inhibits

Caption: this compound's dual mechanism of action in the synapse.

This compound's Potential Role in Promoting Neuroplasticity via BDNF Signaling

BDNF_Signaling cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound Neuronal_Activity Increased Neuronal Activity This compound->Neuronal_Activity BDNF BDNF Release Neuronal_Activity->BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLC_gamma PLCγ Pathway TrkB->PLC_gamma Neurogenesis Neurogenesis PI3K_Akt->Neurogenesis Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity (LTP) MAPK_ERK->Synaptic_Plasticity PLC_gamma->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Neurogenesis->Cognitive_Function Neuronal_Survival->Cognitive_Function

Caption: this compound's potential to enhance neuroplasticity through BDNF signaling.

Experimental Workflow for the Clinical Trial

Clinical_Trial_Workflow Start Patient Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Start->Inclusion_Exclusion Consent Informed Consent Inclusion_Exclusion->Consent Yes No Not Eligible Inclusion_Exclusion->No No Baseline Baseline Assessments (Neuropsychological, NIHSS, Blood Draw) Consent->Baseline Randomization Randomization Baseline->Randomization Group_A This compound Treatment (12 weeks) Randomization->Group_A Group A Group_B Placebo Treatment (12 weeks) Randomization->Group_B Group B Follow_Up Follow-up Assessments (Weeks 4, 8, 12) Group_A->Follow_Up Group_B->Follow_Up End_of_Study End of Study Assessments Follow_Up->End_of_Study Data_Analysis Data Analysis End_of_Study->Data_Analysis

Caption: Workflow of the proposed clinical trial.

References

Application Notes and Protocols: Ipidacrine for Lumbosacral Radiculopathies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Ipidacrine's effects on lumbosacral radiculopathies, including its mechanism of action, clinical efficacy, and detailed protocols for preclinical and clinical investigation.

Introduction

Lumbosacral radiculopathy is a condition characterized by pain, sensory disturbances, and motor deficits resulting from the compression or inflammation of spinal nerve roots in the lower back.[1][2] this compound is a reversible cholinesterase inhibitor that also modulates potassium and sodium ion channels.[3] It has been investigated as a therapeutic agent for various neurological conditions, including peripheral neuropathies.[3][4] This document outlines the therapeutic potential of this compound in managing lumbosacral radiculopathy, supported by data from clinical studies.

Mechanism of Action

This compound's therapeutic effects in lumbosacral radiculopathy are believed to stem from its dual mechanism of action:

  • Cholinesterase Inhibition: By reversibly inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine at the neuromuscular junction and in the central nervous system. This enhances cholinergic transmission, which can improve muscle strength and nerve signaling.[3]

  • Ion Channel Modulation: this compound blocks voltage-gated potassium (K+) channels and modulates voltage-gated sodium (Na+) channels in neuronal membranes.[3] This action prolongs the action potential duration, leading to improved nerve impulse conduction and enhanced neurotransmitter release.[3]

The combination of these actions is thought to improve neuromuscular transmission, restore nerve impulse conduction in demyelinated fibers, and potentially reduce neuropathic pain.[3]

Ipidacrine_Mechanism_of_Action cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Membrane AChR ACh Receptors ACh->AChR Binds to AChR->Postsynaptic Activates AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down K_Channel Voltage-gated K+ Channel Na_Channel Voltage-gated Na+ Channel This compound This compound This compound->AChE This compound->K_Channel Blocks This compound->Na_Channel Modulates caption This compound's dual mechanism of action.

Caption: this compound's dual mechanism of action.

Clinical Efficacy in Lumbosacral Radiculopathy

A multicenter, prospective, open-label comparative trial evaluated the efficacy of this compound (marketed as Neuromidin) as an adjuvant therapy in patients with discogenic lumbosacral radiculopathy.[5] The study included patients with a confirmed diagnosis for no more than one year and moderate pain intensity.[5]

Key Findings:
  • Pain Reduction: The group receiving this compound in addition to standard therapy showed a statistically significant reduction in pain as measured by the Visual Analog Scale (VAS) after 8 weeks compared to the group receiving only standard therapy (p=0.0001).[5]

  • Inflammation Marker Reduction: After 8 weeks of therapy, the level of interleukin-6 (IL-6), a pro-inflammatory cytokine, was statistically significantly lower in the this compound group compared to the comparison group (p=0.0027).[5]

  • Improved Nerve Function: H-reflex studies revealed an increase in amplitude and some shortening of latency at the end of this compound therapy, suggesting improved nerve conduction.[5]

  • Psycho-emotional State: The this compound group showed a statistically significant improvement in their psycho-emotional state, with a significant decrease in scores on the Generalized Anxiety Disorder 7-item (GAD-7) scale (p=0.0002) and the Patient Health Questionnaire-9 (PHQ-9) (p=0.0096).[5]

  • Cognitive Function: A statistically significant increase in the mean cognitive impairment score was observed in the main group (p=0.0029).[5]

  • Safety and Tolerability: The drug was well-tolerated with no undesirable side effects reported in the study.[5]

Quantitative Data Summary
Outcome MeasureThis compound + Standard Therapy GroupStandard Therapy Only Groupp-value
Pain Reduction (VAS) Statistically significant reductionLess significant reduction0.0001
IL-6 Level Statistically significantly lowerHigher0.0027
H-reflex Increased amplitude, shortened latencyNo significant change reportedNot reported
GAD-7 Score Statistically significant decreaseNo significant change reported0.0002
PHQ-9 Score Statistically significant decreaseNo significant change reported0.0096
Cognitive Impairment Score Statistically significant increaseNo significant change reported0.0029

Experimental Protocols

Clinical Trial Protocol for this compound in Discogenic Lumbosacral Radiculopathy

This protocol is based on the methodology of the multicenter trial of Neuromidin.[5]

1. Study Design:

  • A multicenter, prospective, open-label, comparative study.

2. Patient Population:

  • Inclusion Criteria:

    • Patients with a confirmed diagnosis of discogenic lumbosacral radiculopathy of no more than one year in duration.

    • Moderate pain intensity as measured by a visual analog scale (VAS).

  • Exclusion Criteria:

    • To be defined by the specific study, but generally would include contraindications to this compound, other severe neurological or systemic diseases, and pregnancy.

3. Treatment Arms:

  • Main Group (n=62): Standard drug therapy + this compound (Neuromidin).

  • Comparison Group (n=40): Standard drug therapy only.

4. Dosing Regimen for this compound:

  • Initial Phase (10 days): 15 mg/1 mL, administered intramuscularly once daily.

  • Maintenance Phase (8 weeks): 20 mg, administered orally three times a day.

5. Outcome Measures:

  • Primary Outcome:

    • Change in pain intensity from baseline measured by the Visual Analog Scale (VAS).

  • Secondary Outcomes:

    • Dynamics of pain syndrome, activity, and frequency of pain in the lumbar spine.

    • Changes in the level of physical activity.

    • Severity of emotional disorders (e.g., using GAD-7 and PHQ-9 scales).

    • Level of inflammatory markers in the blood (e.g., IL-6).

    • Dynamics of monosynaptic spinal H-reflex parameters.

6. Study Duration:

  • 8 weeks.

7. Statistical Analysis:

  • Appropriate statistical tests to compare the changes in outcome measures between the two groups.

Clinical_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? - Discogenic Lumbosacral Radiculopathy - Duration < 1 year - Moderate Pain (VAS) Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End End of Study Inclusion->End No GroupA Main Group (n=62) Standard Therapy + this compound Randomization->GroupA GroupB Comparison Group (n=40) Standard Therapy Only Randomization->GroupB TreatmentA This compound Dosing: - 15mg IM daily (10 days) - 20mg PO TID (8 weeks) GroupA->TreatmentA FollowUp 8-Week Follow-up GroupB->FollowUp TreatmentA->FollowUp Outcomes Outcome Assessment: - Pain (VAS) - Inflammatory Markers (IL-6) - H-reflex - Psycho-emotional Scales FollowUp->Outcomes Analysis Statistical Analysis Outcomes->Analysis Analysis->End caption Workflow of the this compound clinical trial.

Caption: Workflow of the this compound clinical trial.

Discussion and Future Directions

The available evidence suggests that this compound is a promising adjuvant therapy for lumbosacral radiculopathy, offering benefits in pain reduction, improvement of nerve function, and reduction of inflammation.[3][5] Its dual mechanism of action targeting both cholinergic transmission and neuronal excitability makes it a rational therapeutic choice for the complex pathophysiology of radicular pain.

Further research, including larger, double-blind, placebo-controlled trials, is warranted to confirm these findings and to further elucidate the long-term efficacy and safety of this compound in this patient population. Additionally, studies exploring the effects of this compound on other objective measures of nerve regeneration and functional recovery would be valuable. The potential for this compound to be used in combination with other non-pharmacological treatments for lumbosacral radiculopathy also represents an interesting area for future investigation.

References

Troubleshooting & Optimization

optimizing Ipidacrine dosage for cognitive enhancement in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ipidacrine in animal models of cognitive enhancement. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Dosing and Administration

Q: What is a recommended starting dose for this compound in rodent models?

A: The effective dose of this compound can vary depending on the animal model and the specific cognitive task. For rats, a common starting point for oral administration is in the range of 0.3 to 1 mg/kg.[1] Studies have shown that a single oral administration of 0.3 and 1 mg/kg reduced scopolamine-induced amnesia in rats performing the Morris water maze task.[1] Repeated daily administration of 1 mg/kg has also proven effective.[1][2]

Q: What is the best route of administration for this compound?

A: Oral administration (gavage) is common and has been shown to be effective.[1][3] Intraperitoneal (IP) injections are also a viable route. The choice depends on your experimental design, desired speed of onset, and consistency with previous literature. This compound is rapidly absorbed and enters the brain, with higher concentrations found in the cortex and hippocampus, key areas for learning and memory.[1][3][4]

Q: How should I prepare this compound for administration?

A: this compound hydrochloride monohydrate is soluble in water and saline solutions.[3] For oral gavage or IP injections, dissolve the required amount of this compound powder in sterile, isotonic saline (0.9% NaCl) or sterile water. Ensure the solution is fresh and brought to room temperature before administration.[5]

Q: My animals are exhibiting side effects like tremors or salivation. What should I do?

A: These are signs of cholinergic overstimulation. Such side effects are generally observed at higher doses (exceeding 10 mg/kg).[3] If you observe these effects, consider the following:

  • Reduce the dosage: This is the most direct way to mitigate side effects. The therapeutic window for this compound is considered wider than that of older drugs like tacrine, but individual sensitivity can vary.[3]

  • Verify your calculations: Double-check your solution preparation and dosage calculations to ensure accuracy.

  • Assess animal health: Ensure the animals are not compromised by other factors that could increase their sensitivity to the drug.

Experimental Design

Q: Which behavioral tests are most appropriate for assessing cognitive enhancement with this compound?

A: Several well-validated tests can be used to assess different aspects of cognition:

  • Morris Water Maze (MWM): This is a classic test for hippocampal-dependent spatial learning and memory.[6][7][8] It is highly sensitive to the effects of cholinomimetic drugs like this compound.[1]

  • Passive Avoidance Test: This fear-motivated test is excellent for assessing long-term memory based on negative reinforcement.[7][9]

  • Y-Maze (Spontaneous Alternation): This test is used to assess spatial working memory and is sensitive to hippocampal damage or dysfunction.[7][8]

  • Object Recognition Test: This test evaluates non-spatial memory and the ability to discriminate between novel and familiar objects.

Q: Should I use a single-dose or a repeated-dosing regimen?

A: Both single and repeated dosing have been shown to be effective. A single administration can reverse acute, chemically-induced amnesia (e.g., by scopolamine).[1] A repeated dosing schedule (e.g., once daily for 5-14 days) may be more relevant for modeling chronic conditions or assessing long-term cognitive improvement.[1][2]

Q: How long after administration should I conduct behavioral testing?

A: Pharmacokinetic studies show that this compound is rapidly taken up into the brain, typically within 5 minutes of administration.[1] Testing is often conducted 30-60 minutes post-administration to coincide with peak brain concentrations. However, the optimal timing can vary, and a pilot study to determine the peak effect window for your specific model and dosage is recommended.

Mechanism of Action

Q: What is the primary mechanism of action for this compound?

A: this compound has a dual mechanism of action:

  • Reversible Cholinesterase Inhibition: It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase, leading to an increase in the concentration and duration of acetylcholine in the synaptic cleft.[4][10]

  • Potassium (K+) Channel Blockade: It blocks potassium channels in the membranes of neurons, which prolongs depolarization and enhances the release of neurotransmitters, including acetylcholine.[4][10]

This combined action enhances cholinergic signaling, which is crucial for learning and memory processes.[4]

Q: How does this compound differ from other cognitive enhancers like Donepezil or Tacrine?

A: While all are cholinesterase inhibitors, this compound's additional mechanism as a potassium channel blocker differentiates it. Furthermore, it is reported to have fewer peripheral and central cholinergic side effects and a lower risk of hepatotoxicity compared to tacrine.[3]

Quantitative Data Summary

Table 1: Recommended this compound Dosages for Cognitive Enhancement in Rodents

SpeciesDosage Range (mg/kg)Administration RouteCognitive Test(s) UsedReference(s)
Rat (Wistar)0.3 - 1.0Oral (single dose)Morris Water Maze[1]
Rat (Wistar)1.0Oral (repeated, 5 days)Morris Water Maze[1]
Rat (Wistar)1.0Oral (repeated, 14 days)Open Field Test[2]
Rat6.7Not SpecifiedErectile Function (related to CNS)[3]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound
  • Materials: this compound hydrochloride powder, sterile 0.9% saline, appropriate sterile vials, vortex mixer, precision scale, gavage needles (size appropriate for the animal).

  • Calculation: Determine the total volume of solution needed. For a 1 mg/kg dose in a 250g rat with a gavage volume of 2 mL/kg:

    • Dose = 1 mg/kg * 0.25 kg = 0.25 mg per rat.

    • Volume = 2 mL/kg * 0.25 kg = 0.5 mL per rat.

    • Concentration = 0.25 mg / 0.5 mL = 0.5 mg/mL.

  • Preparation:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of sterile saline.

    • Vortex thoroughly until the powder is completely dissolved. Prepare this solution fresh daily.

  • Administration:

    • Gently restrain the animal.

    • Measure the appropriate volume into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle over the tongue into the esophagus. Do not force the needle.

    • Slowly dispense the solution.

    • Monitor the animal for a few minutes post-administration to ensure there is no respiratory distress.[11][12]

Protocol 2: Morris Water Maze for Scopolamine-Induced Amnesia Model

This protocol is adapted from studies assessing the efficacy of this compound.[1]

  • Apparatus: A circular pool (approx. 1.5m diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1-2 cm below the water surface. Use distal visual cues around the room.

  • Animal Groups:

    • Control (Saline + Saline)

    • Amnesia (Saline + Scopolamine)

    • Treatment (this compound + Scopolamine)

  • Procedure:

    • Acquisition Phase (e.g., 4 days, 4 trials/day):

      • Administer this compound (e.g., 1 mg/kg, p.o.) or saline 60 minutes before the first trial.

      • Administer Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or saline 30 minutes before the first trial.

      • Place the rat in the pool facing the wall from one of four random start positions.

      • Allow the rat to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform and allow it to stay there for 15-20 seconds.

      • Record the escape latency (time to find the platform).

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Administer drugs as in the acquisition phase.

      • Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform used to be).

  • Data Analysis: Analyze escape latencies across acquisition days using a repeated-measures ANOVA. Analyze probe trial data (time in target quadrant) using a one-way ANOVA followed by post-hoc tests.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Dosing & Induction cluster_testing Phase 3: Cognitive Assessment cluster_analysis Phase 4: Analysis acclimatize Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (Optional, e.g., Open Field) acclimatize->baseline grouping Randomize into Groups (Control, Amnesia, Treatment) baseline->grouping dosing This compound / Vehicle Admin (e.g., 60 min pre-test) grouping->dosing induction Scopolamine / Saline Admin (e.g., 30 min pre-test) dosing->induction mwm_acq Morris Water Maze Acquisition Trials (Days 1-4) induction->mwm_acq mwm_probe Morris Water Maze Probe Trial (Day 5) mwm_acq->mwm_probe data Data Collection (Escape Latency, Time in Quadrant) mwm_probe->data stats Statistical Analysis (ANOVA) data->stats

Caption: Experimental workflow for testing this compound in a rodent model of amnesia.

Ipidacrine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron K_channel K+ Channel ACh_vesicle Vesicle with Acetylcholine (ACh) K_channel->ACh_vesicle Prolongs Depolarization, Increases ACh Release ACh ACh ACh_vesicle->ACh Releases AChE Acetylcholinesterase (AChE) AChE->ACh Breaks Down AChR Acetylcholine Receptor (AChR) ACh->AChR Binds response Enhanced Neuronal Signal AChR->response This compound This compound This compound->K_channel Blocks This compound->AChE Inhibits

Caption: Dual mechanism of action of this compound in the cholinergic synapse.

References

troubleshooting Ipidacrine's effect on cardiovascular parameters in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers investigating the in vivo cardiovascular effects of Ipidacrine. The information is intended for scientists and drug development professionals familiar with preclinical cardiovascular safety assessments.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary cardiovascular effects of this compound in an in vivo setting?

A1: this compound has a dual mechanism of action that can produce a complex cardiovascular profile. As a reversible acetylcholinesterase (AChE) inhibitor, it increases acetylcholine levels, leading to parasympathetic stimulation of the heart. This typically results in cardioinhibitory effects such as decreased heart rate (bradycardia) and reduced myocardial contractility.[1] Additionally, this compound is known to block voltage-gated potassium channels, which can delay cardiac repolarization. This may manifest on an electrocardiogram (ECG) as a prolongation of the QT interval.

Q2: My animals are exhibiting tachycardia (increased heart rate) or no significant change in heart rate after this compound administration, contrary to the expected bradycardia. What are the potential causes?

A2: This is a common issue that can arise from several factors:

  • Reflex Tachycardia: If the dose of this compound causes a significant drop in blood pressure (vasodilation or decreased cardiac output), the body's baroreflex mechanism may trigger a compensatory increase in heart rate to maintain blood pressure homeostasis.

  • Anesthetic Interference: Many anesthetics have their own effects on the cardiovascular system and can blunt or alter the expected response to a test article. Whenever possible, studies in conscious, unrestrained animals using telemetry are recommended to get the most accurate physiological data.[2]

  • Dose Selection: The dose may be too low to elicit a significant cardioinhibitory response. A full dose-response study is recommended to characterize the effect.

  • Stress: Inadequately acclimatized animals may have high baseline sympathetic tone and stress hormones, which can mask the parasympathomimetic effects of this compound.[3] Ensuring a proper acclimatization period is crucial for reducing data variability.[3]

Q3: I am observing significant QT interval prolongation and, in some cases, arrhythmias in my study. What steps should I take?

A3: QT prolongation is a critical safety concern as it can be a precursor to life-threatening arrhythmias like Torsades de Pointes (TdP).[2]

  • Confirm the Finding: Ensure the QT interval is corrected for heart rate (using formulas like Bazett's for humans or species-specific corrections).

  • Dose-Dependency: Determine if the effect is dose-dependent. A clear relationship between dose and the degree of QT prolongation is a strong indicator of a drug-related effect. Consider lowering the dose.

  • Animal Model: Rodents are known to have different cardiac ion channel profiles than humans and may not be the ideal model for assessing arrhythmic risk related to potassium channel blockade.[3] Non-rodent species like dogs or non-human primates are often used for cardiovascular safety studies.[2][4]

  • Continuous Monitoring: Employ continuous ECG monitoring via telemetry to capture any transient or intermittent arrhythmic events.

Q4: The blood pressure and heart rate data from my this compound study show high inter-animal variability. How can I improve data consistency?

A4: High variability can obscure true pharmacological effects. To minimize it:

  • Control the Environment: Maintain consistent environmental conditions, such as ambient temperature, as even small changes can affect cardiovascular parameters in rodents.[5]

  • Refine Surgical/Handling Procedures: Ensure that all personnel are highly trained and follow standardized procedures to minimize stress and procedural variation.[3][6] For surgical models, allow for an adequate recovery period.

  • Use Conscious Animal Models: As mentioned, using conscious, freely moving animals with telemetry implants eliminates the confounding effects of anesthesia and restraint stress.[2]

  • Increase Group Size: If variability cannot be sufficiently reduced, increasing the number of animals per group may be necessary to achieve statistical power, though this should be a last resort after optimizing the protocol.

Expected Quantitative Effects of this compound

The following table summarizes the anticipated effects of this compound on key cardiovascular parameters. The magnitude of these effects is dose-dependent and can vary significantly based on the animal model and experimental conditions.

ParameterExpected Primary EffectPotential Confounding Factors
Heart Rate (HR) Decrease (Bradycardia)Anesthesia, stress, reflex tachycardia
Blood Pressure (BP) Variable / DecreaseAnesthesia, hydration status, reflex responses
PR Interval IncreaseBaseline heart rate, autonomic tone
QRS Duration No significant change expectedMay widen at very high, toxic doses
QT/QTc Interval Increase (Prolongation)Animal species, heart rate, electrolyte balance

Signaling Pathways and Experimental Workflow

To better understand the troubleshooting process, the following diagrams illustrate this compound's mechanism of action, a typical experimental workflow, and a logical approach to troubleshooting unexpected results.

cluster_0 This compound's Dual Mechanism of Action cluster_1 Cholinergic Pathway cluster_2 Ion Channel Pathway This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits k_channel Voltage-Gated K+ Channel (Ventricular Myocytes) This compound->k_channel Blocks ach Acetylcholine (ACh) Levels Increase ache->ach (Normally degrades ACh) m2 Muscarinic M2 Receptor (Sinoatrial Node) ach->m2 Activates hr Heart Rate Decreases m2->hr Leads to repolarization Cardiac Repolarization is Delayed k_channel->repolarization Leads to qt QT Interval Prolongation repolarization->qt Results in

Caption: this compound's dual mechanism on cardiovascular parameters.

acclimatization 1. Animal Acclimatization (≥ 7 days) surgery 2. Surgical Implantation (Telemetry/Catheter) acclimatization->surgery recovery 3. Post-Surgical Recovery (≥ 7-10 days) surgery->recovery baseline 4. Baseline Data Recording (24h pre-dose) recovery->baseline admin 5. Vehicle/Ipidacrine Administration baseline->admin postdose 6. Post-Dose Data Recording (Continuous) admin->postdose analysis 7. Data Processing & Analysis (HR, BP, ECG Intervals) postdose->analysis report 8. Interpretation & Reporting analysis->report

Caption: Standard experimental workflow for in vivo cardiovascular assessment.

cluster_tachy Observation: Tachycardia / No HR Change cluster_variability Observation: High Data Variability problem Unexpected Result Observed tachy Potential Causes problem->tachy variability Potential Causes problem->variability cause_reflex Reflex Tachycardia tachy->cause_reflex cause_anesthesia Anesthetic Interference tachy->cause_anesthesia cause_dose_low Dose Too Low tachy->cause_dose_low cause_stress Animal Stress tachy->cause_stress action_bp Correlate HR with BP data cause_reflex->action_bp action_conscious Use conscious model cause_anesthesia->action_conscious action_dose_range Perform dose-ranging study cause_dose_low->action_dose_range action_acclimate Refine acclimatization protocol cause_stress->action_acclimate action_tachy Recommended Actions action_bp->action_tachy action_conscious->action_tachy action_dose_range->action_tachy action_acclimate->action_tachy cause_env Inconsistent Environment variability->cause_env cause_handling Handling/Procedure Variation variability->cause_handling cause_model Inappropriate Animal Model variability->cause_model action_standardize Standardize all procedures cause_env->action_standardize cause_handling->action_standardize action_telemetry Use telemetered animals cause_model->action_telemetry action_variability Recommended Actions action_standardize->action_variability action_standardize->action_variability action_groupsize Justify group size action_standardize->action_groupsize action_telemetry->action_variability action_groupsize->action_variability

Caption: Logical workflow for troubleshooting unexpected results.

Detailed Experimental Protocol

This section outlines a generalized protocol for assessing the cardiovascular effects of this compound in a conscious, telemetered non-rodent model (e.g., Beagle dog), which is a standard for preclinical safety pharmacology studies.[2][4]

1. Animal Model and Preparation

  • Species: Purpose-bred Beagle dogs.

  • Housing: Housed in conditions that allow for visual and auditory contact with other dogs, with enrichment.

  • Surgical Implantation: Animals are surgically implanted with a telemetry device (e.g., DSI PhysioTel Digital) capable of measuring ECG, body temperature, and systemic arterial blood pressure. The pressure catheter is placed in a major artery (e.g., femoral or carotid).

  • Recovery: A minimum of a 10-day post-operative recovery period is required before any experimental procedures to ensure full healing and return to baseline physiological state.

2. Acclimatization

  • Animals are acclimatized to the study environment and procedures (e.g., being placed in the recording sling/jacket, dosing procedures with the vehicle) multiple times before the study begins to minimize stress-induced cardiovascular changes.

3. Study Design

  • Design: A Latin Square or crossover design is often used, where each animal receives each dose level (including vehicle) on separate days, with a sufficient washout period (e.g., 48-72 hours) between doses.

  • Dose Levels: A minimum of three dose levels of this compound and a vehicle control should be tested. Doses should be selected based on previously available pharmacokinetic and toxicological data to establish a dose-response relationship.

  • Vehicle: The vehicle should be a well-tolerated, inert solution in which this compound is soluble and stable.

4. Drug Administration

  • Route: The route of administration should match the intended clinical route (e.g., oral gavage for oral drugs, intravenous infusion for IV drugs).

  • Volume and Rate: Administration volumes and infusion rates should be kept consistent across all dose groups and should be within recommended limits for the species.

5. Data Acquisition

  • Baseline: Continuous cardiovascular data is collected for at least 24 hours prior to dosing to establish a stable baseline for each animal.

  • Post-Dose: Data is collected continuously for at least 24 hours following drug administration. The sampling rate should be high enough (e.g., 500 Hz) to accurately capture the morphology of the ECG waveform.

6. Data Analysis

  • Data is typically averaged into bins (e.g., 1-minute or 5-minute averages) at various time points pre- and post-dose.

  • Parameters:

    • Heart Rate (HR): Calculated from the R-R interval.

    • Blood Pressure: Systolic, diastolic, and mean arterial pressure (MAP) are calculated.

    • ECG Intervals: PR, QRS, RR, and QT intervals are measured. The QT interval must be corrected for heart rate (QTc), often using a subject-specific or study-specific formula derived from the baseline data.

  • Statistical Analysis: The change from baseline for each parameter is calculated. Statistical comparisons are made between this compound-treated groups and the vehicle control group at each time point using appropriate statistical methods (e.g., ANOVA with post-hoc tests). A p-value of <0.05 is typically considered significant.

References

improving Ipidacrine brain uptake for neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the delivery of Ipidacrine to the brain in neurodegenerative disease models. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for quantifying brain uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain uptake important?

A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor that also modulates ion channel activity.[1][2] For treating neurodegenerative diseases like Alzheimer's, its ability to cross the blood-brain barrier (BBB) is crucial to increase acetylcholine levels in the brain, which is thought to improve cognitive function.[1][3] Pharmacokinetic studies show that this compound is rapidly taken up into the brain, with higher concentrations found in the cortex and hippocampus, regions vital for learning and memory.[1]

Q2: What are the main challenges in delivering this compound to the brain?

A2: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the brain but restricts the entry of most therapeutic agents.[4][5] Factors influencing a drug's ability to cross the BBB include its molecular size, lipophilicity (fat solubility), and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.[4][6]

Q3: What are the primary strategies to improve the brain penetration of this compound?

A3: Three main strategies are employed to enhance CNS delivery:

  • Prodrugs: Modifying this compound's chemical structure to create a more lipophilic version that crosses the BBB more easily and is then converted back to the active drug within the brain.[7][8][9]

  • Liposomal Formulations: Encapsulating this compound in liposomes (small lipid vesicles) can improve its pharmacokinetic profile. These can be further modified with cationic lipids or targeting ligands to facilitate transport across the BBB.[10][11]

  • Nanoparticle Carriers: Using biodegradable polymeric or lipid-based nanoparticles to carry this compound across the BBB. The nanoparticle's surface can be coated (e.g., with Polysorbate 80) to enhance uptake.[4][12]

  • Nose-to-Brain Delivery: Intranasal administration can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways for direct entry into the CNS.[8][11]

Q4: How is brain uptake typically measured and quantified?

A4: Brain uptake is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding.[13][14][15] A logarithmic value, logBB, is also used, where logBB > 0.3 indicates good penetration and logBB < -1.0 suggests poor penetration.[16][17] Key experimental techniques to obtain these values include brain tissue homogenization, in situ brain perfusion, and in vivo microdialysis.[18]

Troubleshooting Guide

Q: I am observing low or inconsistent brain concentrations of this compound in my animal model. What are the potential causes?

A: Low or variable brain uptake is a common issue. Use the following guide and the troubleshooting workflow diagram to diagnose the problem.

  • Cause 1: Poor Passive Permeability.

    • Explanation: Although this compound is known to cross the BBB, its intrinsic physicochemical properties may still limit the rate of passive diffusion.[1]

    • Solution: Consider chemical modification. A prodrug approach that increases lipophilicity can significantly enhance passive uptake.[9]

  • Cause 2: Active Efflux by Transporters.

    • Explanation: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain, reducing its net concentration.

    • Solution: Test for P-gp interaction in vitro. If efflux is confirmed, co-administration with a P-gp inhibitor (e.g., verapamil, in experimental settings) can clarify the transporter's role. Alternatively, nanoparticle-based delivery systems can often evade recognition by efflux pumps.[6]

  • Cause 3: Formulation and Administration Issues.

    • Explanation: Poor solubility of the experimental formulation, instability in circulation, or rapid peripheral metabolism can reduce the amount of drug available to cross the BBB.

    • Solution: Ensure complete solubilization of this compound in your vehicle. For advanced strategies, encapsulating this compound in liposomes or nanoparticles can protect it from degradation and improve its circulation time.[4][10]

  • Cause 4: Experimental Technique Variability.

    • Explanation: Inconsistent perfusion during tissue harvesting can leave variable amounts of blood in the brain vasculature, artificially inflating concentration measurements. The timing of sample collection is also critical due to rapid pharmacokinetics.

    • Solution: Standardize your tissue collection protocol. Ensure complete and consistent transcardial perfusion with saline to flush out blood before brain harvesting. Collect samples at a consistent, predetermined time point post-administration based on pilot pharmacokinetic studies.

G cluster_0 Troubleshooting Workflow: Low this compound Brain Uptake start Problem: Low or Variable Brain Concentration cat1 Category 1: Drug Properties start->cat1 cat2 Category 2: Formulation/Delivery start->cat2 cat3 Category 3: Experimental Technique start->cat3 sol1a Issue: Poor passive permeability Solution: Consider prodrug to increase lipophilicity. cat1->sol1a sol2a Issue: Poor solubility/stability Solution: Optimize vehicle; use liposomes or nanoparticles to protect drug. cat2->sol2a sol3a Issue: Inconsistent sample collection Solution: Standardize time points; run pilot PK study. cat3->sol3a sol1b Issue: Active efflux (e.g., P-gp) Solution: Use in-vitro efflux assays; co-administer inhibitor; use nanoparticle carriers. sol1a->sol1b sol2b Issue: Inefficient BBB transport Solution: Design targeted delivery systems (e.g., ligand-coated nanoparticles). sol2a->sol2b sol3b Issue: Vascular blood contamination Solution: Ensure complete and consistent transcardial perfusion. sol3a->sol3b

Caption: Troubleshooting workflow for low this compound brain uptake.

Data Presentation: Brain Uptake Enhancement Strategies

While specific quantitative data for modified this compound formulations are limited in published literature, the following tables provide CNS drug penetration benchmarks and a comparative overview based on results from the similar molecule Tacrine.

Table 1: General Benchmarks for CNS Drug Brain Penetration

Parameter Poor Penetration Moderate Penetration Good Penetration
Brain/Plasma Ratio < 0.1 0.3 - 0.5 > 1.0
logBB < -1.0 -1.0 to 0.3 > 0.3
P-gp Efflux Ratio > 3-4 1 - 3 ~1 (Not a substrate)

Data compiled from multiple sources.[6][14][16]

Table 2: Comparative Brain Concentration of Tacrine with Different Formulations

Formulation (Drug: Tacrine) Dose Time Point Brain Concentration (ng/g) Fold Increase vs. Solution
Drug Solution in PBS 1 mg/kg, IV 1 hour ~ 150 1x (Baseline)
Uncoated Nanoparticles 1 mg/kg, IV 1 hour ~ 250 ~1.7x
Polysorbate 80-Coated Nanoparticles 1 mg/kg, IV 1 hour ~ 550 ~3.7x

This table summarizes data from a study on Tacrine, a structurally related AChE inhibitor, demonstrating the potential of nanoparticle-based strategies for enhancing brain delivery.[12]

Experimental Protocols

Below are detailed methodologies for key experiments to quantify this compound brain uptake.

Protocol 1: Brain Uptake by Tissue Homogenization

This method determines the total drug concentration in brain tissue at a specific time point.

  • Animal Dosing: Administer this compound to the animal (e.g., rat, mouse) via the desired route (e.g., intravenous, oral).

  • Sample Collection: At a predetermined time point (e.g., 1 hour), anesthetize the animal deeply. Collect a terminal blood sample via cardiac puncture into a heparinized tube.

  • Transcardial Perfusion: Immediately perform transcardial perfusion with ice-cold saline (0.9% NaCl) to flush all blood from the brain vasculature. Continue perfusion until the fluid running from the severed right atrium is clear.

  • Brain Harvesting: Quickly dissect and harvest the brain. If analyzing specific regions, dissect the cortex, hippocampus, etc., on an ice-cold plate. Weigh the tissue samples.

  • Homogenization: Place the weighed tissue in a tube with 4 volumes (w/v) of ice-cold homogenization buffer (e.g., RIPA buffer or 10 mM Tris-HCl with protease inhibitors).[19] Homogenize thoroughly using a bead beater or mechanical homogenizer until no visible tissue remains.[20][21]

  • Lysate Processing: Centrifuge the homogenate at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet insoluble debris.[19]

  • Plasma Preparation: Centrifuge the blood sample to separate the plasma.

  • Quantification: Analyze the this compound concentration in the brain homogenate supernatant and the plasma sample using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Calculation: Calculate the brain-to-plasma ratio by dividing the concentration in the brain (ng/g of tissue) by the concentration in the plasma (ng/mL).[18]

Protocol 2: In Situ Brain Perfusion

This technique allows for the calculation of the brain transport rate (Kin) by controlling the composition of the fluid entering the brain.

  • Surgical Preparation: Anesthetize a rat and expose the common carotid artery. Ligate all branches of the external carotid artery except the occipital artery.[22][23]

  • Catheterization: Insert a catheter into the common carotid artery, pointing towards the heart, and tie it in place. Begin perfusion immediately with a heparinized physiological buffer (e.g., Krebs-Ringer) warmed to 37°C to wash out the blood. Cut the jugular veins to allow outflow.[23]

  • Drug Perfusion: After a brief washout period (~30 seconds), switch the perfusion to a second syringe containing the same buffer plus a known concentration of this compound and a radiolabeled vascular marker (e.g., [14C]-sucrose) that does not cross the BBB.

  • Perfusion Duration: Perfuse for a short, defined period (e.g., 30-120 seconds).

  • Termination and Sampling: Stop the perfusion, decapitate the animal, and dissect the brain.

  • Analysis: Homogenize the brain tissue and determine the concentration of this compound (by LC-MS) and the vascular marker (by scintillation counting).

  • Calculation: The amount of drug that has crossed the BBB is calculated by subtracting the amount estimated to be in the remaining vascular space (determined by the marker) from the total amount in the brain. The unidirectional transfer constant (Kin) can then be calculated.[22]

Protocol 3: In Vivo Microdialysis

This method measures the unbound, pharmacologically active concentration of this compound in the brain's interstitial fluid (ISF) over time in a freely moving animal.

  • Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus). Allow the animal to recover for at least 24 hours.[24]

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe into the guide cannula.

  • System Setup: Connect the probe to a syringe pump and a fraction collector. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[24]

  • Equilibration: Allow the system to equilibrate for 1-2 hours.

  • Dosing and Sampling: Administer this compound systemically. Begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) into small vials.

  • Analysis: Analyze the concentration of this compound in each dialysate sample using a highly sensitive method like LC-MS.

  • Data Interpretation: The resulting data provide a time-course of the unbound drug concentration in the specific brain region, allowing for detailed pharmacokinetic analysis, including the calculation of AUCbrain and comparison with plasma levels.[18][25]

Visualizations: Pathways and Workflows

G cluster_0 This compound's Mechanism of Action at the Cholinergic Synapse cluster_1 Synaptic Cleft presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh ACh Release postsynaptic Postsynaptic Neuron AChE AChE ACh->AChE Degraded by ACh_Receptor ACh Receptors ACh->ACh_Receptor Binds & Activates This compound This compound This compound->AChE Inhibits ACh_Receptor->postsynaptic Signal Propagation

Caption: Cholinergic signaling pathway showing this compound's action.

G cluster_0 General Workflow for Brain Uptake Quantification cluster_1 Sample Collection (at Tmax) cluster_2 Sample Processing start Start: Animal Model dosing This compound Administration (IV, PO, etc.) start->dosing blood Collect Blood (Cardiac Puncture) dosing->blood perfuse Transcardial Perfusion (Saline Washout) dosing->perfuse plasma Centrifuge Blood -> Isolate Plasma blood->plasma Process brain Harvest Brain perfuse->brain homogenize Homogenize Brain Tissue brain->homogenize Process analysis Quantify this compound (LC-MS) plasma->analysis homogenize->analysis calculation Calculate: Brain Conc. (ng/g) Plasma Conc. (ng/mL) analysis->calculation end Result: Brain-to-Plasma Ratio calculation->end

Caption: Experimental workflow for quantifying brain uptake.

References

Ipidacrine storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Ipidacrine to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound, particularly this compound Hydrochloride Hydrate, should be stored at +4°C.[1] It is also crucial to protect it from light and moisture, which can accelerate degradation.[2][3] Store the compound in a tightly sealed, opaque container in a dry environment.

Q2: My this compound powder has turned light brown or grey. Can I still use it?

A2: No, a change in color to light brown or grey is a visual indicator of thermal degradation. Slow decomposition of this compound hydrochloride has been observed at temperatures above 160°C.[4] Discolored powder should be considered compromised and discarded to avoid inaccurate experimental results.

Q3: In which solvents is this compound soluble and stable?

A3: this compound hydrochloride is typically soluble in water and acidic solutions.[5] It is practically insoluble in solvents like acetone, ether, and chloroform.[5][6] Be aware that using certain organic solvents, such as chloroform or dimethylformamide (DMF), can lead to the formation of unstable solvates. These solvates may convert to different hydrate forms upon exposure to air, potentially affecting the compound's properties and leading to inconsistent results.[4]

Q4: How does humidity affect this compound stability?

A4: this compound hydrochloride is sensitive to humidity. It can exist in various hydrate and anhydrous forms, and exposure to ambient humidity can cause phase transitions.[4][6] For example, exposure to air with 50% relative humidity can lead to the formation of a monohydrate form.[4] To ensure consistency, it is critical to store this compound in a desiccated environment.

Q5: My experimental results are inconsistent. Could it be related to this compound degradation?

A5: Yes, inconsistent results can be a sign of sample degradation. Degradation can alter the potency and introduce impurities. If you suspect degradation, you should verify the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] Review your storage and handling procedures to ensure they align with the recommended guidelines.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Issue Potential Cause Recommended Action
Reduced biological activity or potency in assays. Chemical degradation of the active compound.1. Verify the purity of the this compound stock using HPLC. 2. Prepare fresh solutions from a new, properly stored vial of this compound. 3. Review solution preparation and storage; avoid prolonged storage of solutions, especially at room temperature.
Changes in the physical appearance of the powder (e.g., color change, clumping). Thermal degradation or moisture absorption.1. Discard the compromised batch. 2. Obtain a new sample and store it under recommended conditions (+4°C, desiccated, protected from light).[1] 3. Ensure the storage container is always tightly sealed.
Precipitate forms in a prepared this compound solution. Poor solubility in the chosen solvent or solvent evaporation.1. Confirm that you are using a recommended solvent (e.g., water, acidic solutions).[5] 2. Ensure the concentration is not above the solubility limit. 3. Store solutions in tightly sealed vials to prevent solvent evaporation.
Variable results between different batches of this compound. Different crystalline forms (polymorphs/hydrates) with varying properties.1. Be aware that this compound hydrochloride can exist as different monohydrates (A and B), which have different thermodynamic stabilities.[6] 2. If possible, characterize the crystalline form using methods like PXRD. 3. Standardize storage and handling protocols rigorously to minimize phase transitions.

Summary of this compound Hydrochloride Stability

The following table summarizes the behavior of different this compound hydrochloride forms under various environmental conditions, based on available research.

Condition Parameter Observation Reference
Temperature > 150°CHemihydrate form transforms to an anhydrous form.[6]
> 160°CSlow decomposition begins, with the powder turning light brown or grey.[4]
Humidity 50% RH, 22°CCan lead to the formation of monohydrate B.[4]
< 2% RH, 22°CChloroform solvate form is stable.[4]
Organic Solvents Chloroform, DMFForms unstable solvates that can revert to hydrates in the presence of moisture.[4]
1,4-dioxane, DMSO, Dichloromethane, Acetone, etc.Did not change the crystalline structure of the tested forms (anhydrous or monohydrate).[4]

Experimental Protocols

Protocol 1: Visual Inspection of this compound

Objective: To perform a quick quality check of the this compound powder. Methodology:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • On a clean, dry surface, place a small amount of the powder.

  • Observe the powder under good lighting. It should be a white or slightly creamy, free-flowing powder.[5][6]

  • Check for any discoloration (e.g., light brown, grey), clumping, or foreign particles.

  • Any deviation from the expected appearance indicates potential degradation or contamination, and the sample should not be used.

Protocol 2: Forced Degradation Study (General Guideline)

Objective: To investigate the stability of this compound under stress conditions to understand its degradation profile. This helps in developing stability-indicating analytical methods. Methodology:

  • Acid/Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute it to the working concentration for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store the solution at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified intervals for analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 105°C), below its melting point.

    • Expose the powder for a set duration.

    • After exposure, allow the sample to cool, then prepare a solution for analysis.

  • Photodegradation:

    • Expose a solution of this compound and the solid powder to a light source with a specific output (e.g., ICH option 1: >1.2 million lux hours and >200 W·h/m²).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples from the stress conditions using a stability-indicating HPLC method to separate the parent drug from any degradation products. Quantify the percentage of degradation.

Visualizations

cluster_this compound This compound Sample cluster_degradation Degradation Pathways & Products Temp High Temperature (>160°C) This compound This compound HCl (Stable Form) Moisture Humidity / Moisture Light Light Exposure (e.g., UV) Solvents Improper Solvents (e.g., Chloroform) Thermal Thermal Degradation (Discoloration) This compound->Thermal leads to Phase Phase Transition (Hydrate/Anhydrous Forms) This compound->Phase leads to Photo Photodegradation This compound->Photo leads to Solvate Unstable Solvate Formation This compound->Solvate leads to start Inconsistent or Unexpected Experimental Results q1 Step 1: Check Physical Appearance Is powder discolored or clumping? start->q1 action1 Discard Batch & Procure New Sample Review Storage Conditions (+4°C, Dry, Dark) q1->action1 Yes q2 Step 2: Review Solution Prep Was a proper solvent used? Is solution clear? q1->q2 No action1->start Re-run Experiment action2 Prepare Fresh Solution Use Recommended Solvents (e.g., Water) q2->action2 No q3 Step 3: Analytical Verification Perform HPLC Purity Analysis q2->q3 Yes action2->start Re-run Experiment result Does purity meet specifications (e.g., >95%)? q3->result end_ok Problem Likely Lies Elsewhere (Assay, Instruments, etc.) result->end_ok Yes end_bad This compound is Degraded Discard and Use New Batch result->end_bad No

References

dealing with Ipidacrine's moderate anti-pain effect in behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the moderate anti-pain effect of Ipidacrine in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: We are not observing a significant analgesic effect of this compound in our acute pain model. Is this expected?

A1: Yes, this is not entirely unexpected. This compound is considered to have a moderate anti-pain effect, which may not be robustly detected in all acute pain models.[1] One study in Wistar rats using the tail flick and hot plate tests for acute pain found no significant antinociceptive effect at a dose of 0.5 mg/kg. At 1 mg/kg, a significant effect was only observed in the tail flick test at 60 minutes post-injection, not at 30 minutes.[2] However, the same study demonstrated that this compound significantly delayed the development of neuropathic pain syndrome, suggesting it may be more effective in chronic or neuropathic pain models.[2]

Q2: How can we differentiate between a true analgesic effect and motor side effects of this compound that might confound our behavioral results?

A2: This is a critical consideration due to this compound's mechanism as a cholinesterase inhibitor, which can affect neuromuscular transmission.[3] To dissect these effects, we recommend the following:

  • Incorporate motor function-specific control tests: Run a parallel set of experiments using assays that specifically measure motor coordination and activity, such as the rotarod test, open field test, and grip strength test. This will help determine if the observed behavioral changes in your pain assay are due to motor impairment or a genuine analgesic response.

  • Observe qualitative aspects of behavior: In addition to quantitative endpoints (e.g., withdrawal latency), carefully observe the animals for any signs of muscle tremors, changes in gait, or other motor abnormalities that could interfere with their ability to respond to a noxious stimulus.

  • Utilize a battery of pain tests: Employ a combination of pain-stimulated (e.g., writhing) and pain-depressed (e.g., nesting, rearing) behaviors.[4] A true analgesic should decrease pain-stimulated behaviors and increase pain-depressed behaviors. Motor-impairing effects might non-specifically decrease both types of activity.

Q3: What is the recommended dose range for this compound in rodent pain studies, and how should we design a dose-response study?

A3: Based on available literature, doses in the range of 0.5 mg/kg to 1 mg/kg (i.m.) have been used in rats.[2] For a dose-response study, it is advisable to test a range of doses, including those below and above this range, to establish a clear dose-effect relationship.[5]

A typical dose-response study design would involve:

  • Pilot Study: Start with a wide range of doses to identify a potential therapeutic window.

  • Definitive Study: Select at least 3-4 doses (e.g., logarithmic spacing) based on the pilot study, including a vehicle control.

  • Randomization and Blinding: Ensure animals are randomly assigned to dose groups and that the experimenter is blind to the treatment conditions to minimize bias.

  • Pharmacokinetic Considerations: Be mindful of the timing of behavioral testing relative to the peak plasma concentration and half-life of this compound to capture its maximal effect.[6]

Q4: Which pain models and behavioral assays are most suitable for detecting the moderate analgesic effect of this compound?

A4: Given that this compound may be more effective in non-acute pain states, consider the following:

  • Neuropathic Pain Models: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) may be more sensitive to the effects of this compound. The study by Karpova et al. (2019) showed a significant delay in the development of neuropathic pain syndrome.[2]

  • Inflammatory Pain Models: The formalin test, which has an early neurogenic phase and a later inflammatory phase, could be useful. This compound's effect might be more pronounced in the second phase. Other models include intraplantar injection of carrageenan or Complete Freund's Adjuvant (CFA).[7]

  • Tonic and Spontaneous Pain Assays: Assays that measure ongoing pain, such as the acetic acid writhing test or observation of spontaneous pain behaviors (e.g., grimace scales), may be more sensitive than tests of reflexive withdrawal to a brief stimulus.[8]

Troubleshooting Guides

Issue 1: High variability in behavioral responses within and between experimental groups.

Potential Cause Troubleshooting Step
Stress-induced analgesia or hyperalgesia Acclimate animals to the testing environment and handling procedures for several days before the experiment. Minimize environmental stressors (e.g., noise, bright lights).[9]
Inconsistent drug administration Ensure accurate and consistent dosing and administration route. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, vary the injection site to avoid local irritation.
Genetic variability in animal strain Use a well-characterized and consistent rodent strain, as pain sensitivity and drug responses can vary significantly between strains.[9]
Experimenter bias Implement blinding procedures where the experimenter is unaware of the treatment allocation.

Issue 2: Lack of a clear dose-response relationship.

Potential Cause Troubleshooting Step
Inappropriate dose range The selected doses may be on the plateau or the sub-therapeutic part of the dose-response curve. Test a wider range of doses.[5]
"U-shaped" dose-response curve Some compounds exhibit a biphasic dose-response. If you observe a decreasing effect at higher doses, consider testing intermediate doses.
Opioid-induced hyperalgesia (if co-administering with opioids) High doses of opioids can paradoxically increase pain sensitivity.[10][11] If this compound is used as an adjunct, consider potential interactions.
Pharmacokinetic issues The timing of the behavioral test may not coincide with the peak drug concentration. Conduct a pharmacokinetic study or test at multiple time points post-administration.[6]

Quantitative Data Summary

Table 1: Effect of this compound on Pain Sensitivity Thresholds in Wistar Rats

Dose (mg/kg, i.m.)Time Post-Injection (min)Tail Flick Test (% Change from Baseline)Hot Plate Test (% Change from Baseline)
0.530No significant changeNo significant change
0.560No significant changeNo significant change
1.030No significant changeNo significant change
1.060+15.8% (p = 0.033)No significant change

Data summarized from Karpova et al. (2019).[2]

Experimental Protocols

1. Tail Flick Test (Acute Thermal Pain)

  • Apparatus: Tail flick analgesia meter.

  • Procedure:

    • Gently restrain the rat, allowing its tail to be exposed.

    • Place the rat's tail on the radiant heat source of the apparatus.

    • Start the timer and the heat source.

    • The latency to flick the tail away from the heat is automatically recorded.

    • A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

    • Administer this compound or vehicle and test at predetermined time points (e.g., 30 and 60 minutes post-injection).[2]

2. Hot Plate Test (Acute Thermal Pain)

  • Apparatus: Hot plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Place the animal on the heated surface of the hot plate and start the timer.

    • Observe the animal for signs of nociception, such as licking its paws or jumping.

    • Record the latency to the first response.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent injury.

    • Administer this compound or vehicle and test at predetermined time points.[2]

3. Formalin Test (Tonic/Inflammatory Pain)

  • Apparatus: Observation chamber with a mirror to allow for an unobstructed view of the animal's paws.

  • Procedure:

    • Acclimate the animal to the observation chamber.

    • Inject a dilute formalin solution (e.g., 50 µl of 5% formalin) subcutaneously into the plantar surface of one hind paw.

    • Immediately return the animal to the chamber and record nocifensive behaviors (e.g., flinching, licking, biting the injected paw) over a period of time (e.g., 60 minutes).

    • Data is typically divided into two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-60 minutes, inflammatory pain).

    • Administer this compound or vehicle prior to the formalin injection.

Visualizations

Ipidacrine_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_effects Downstream Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits K_Channel K+ Channel This compound->K_Channel Blocks Na_Channel Na+ Channel This compound->Na_Channel Blocks ACh Acetylcholine (ACh) AChE->ACh Breaks down Increased_ACh Increased ACh in Synapse Postsynaptic Postsynaptic Neuron ACh->Postsynaptic Activates Receptors Presynaptic Presynaptic Neuron Presynaptic->ACh Releases Altered_Ion_Flow Altered Neuronal Excitability Analgesia Moderate Analgesic Effect Increased_ACh->Analgesia Altered_Ion_Flow->Analgesia

Caption: Mechanism of action of this compound.

Experimental_Workflow start Hypothesis acclimation Animal Acclimation & Habituation start->acclimation baseline Baseline Behavioral Testing acclimation->baseline randomization Randomization to Groups (Vehicle, this compound Doses) baseline->randomization administration Drug Administration randomization->administration testing Post-treatment Behavioral Testing (e.g., Tail Flick, Hot Plate) administration->testing data_analysis Data Collection & Analysis testing->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Tree start No/Weak Analgesic Effect Observed q_pain_model Is the pain model appropriate? start->q_pain_model Start Here q_dose Is the dose and timing correct? q_pain_model->q_dose Yes ans_acute Consider chronic/neuropathic pain models (e.g., CCI, Formalin Phase 2) q_pain_model->ans_acute No q_motor Are motor side effects confounding the results? q_dose->q_motor Yes ans_dose Conduct a full dose-response and pharmacokinetic study q_dose->ans_dose No ans_motor Run motor-specific control tests (e.g., Rotarod, Open Field) q_motor->ans_motor Possible

References

Technical Support Center: Optimizing Ipidacrine Concentration for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ipidacrine concentration in acetylcholinesterase (AChE) inhibition experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro acetylcholinesterase inhibition assays with this compound.

Issue Potential Cause Recommended Solution
High Background Absorbance Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine).Prepare substrate solutions fresh before each experiment. Run a blank control without the enzyme to measure and subtract the rate of non-enzymatic substrate hydrolysis.
Contamination of reagents or buffers.Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Reaction of this compound with the detection reagent (e.g., DTNB in Ellman's assay).Run a control with this compound and the detection reagent (without the enzyme) to check for any direct reaction. If a reaction occurs, consider alternative detection methods.
Low or No Inhibition Observed Incorrect this compound concentration range.This compound is a reversible inhibitor with a reported IC50 of approximately 1 µM for AChE.[1] Ensure the concentration range tested brackets this value (e.g., 0.01 µM to 100 µM) to generate a complete dose-response curve.
Inactive this compound.Verify the purity and proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
Insufficient incubation time.As a reversible inhibitor, this compound's binding is rapid. However, ensure a consistent pre-incubation time of the enzyme with this compound before adding the substrate (e.g., 15 minutes) for all wells to allow for equilibrium to be reached.
High Variability Between Replicates Inconsistent pipetting volumes.Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells.[2]
Temperature fluctuations during the assay.Ensure all reagents and plates are equilibrated to the assay temperature before starting. Use a temperature-controlled plate reader.
Edge effects in the microplate.Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.
Precipitation in Wells Poor solubility of this compound at higher concentrations.Check the solubility of this compound in the assay buffer. If precipitation is observed at higher concentrations, consider using a co-solvent like DMSO. Ensure the final concentration of the co-solvent is low (typically <1%) and consistent across all wells, including controls, as it may affect enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, it increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[3][4] It also acts by blocking membrane potassium channels.[4][5]

Q2: What is a typical starting concentration range for this compound in an AChE inhibition assay?

A2: Based on its reported IC50 value of approximately 1 µM for AChE, a good starting concentration range for a dose-response curve would be from 0.01 µM to 100 µM. This range should allow for the determination of the full inhibitory curve, including the baseline and maximum inhibition.

Q3: How should I prepare my this compound stock and working solutions?

A3: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO or water, depending on its solubility. Aliquot and store at -20°C or as recommended by the supplier. For the experiment, prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations in the wells.

Q4: What are the key controls to include in my AChE inhibition assay?

A4: It is crucial to include the following controls:

  • No-enzyme control: Contains all reagents except the enzyme to measure non-enzymatic substrate hydrolysis.

  • No-inhibitor (vehicle) control: Contains the enzyme, substrate, and the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This represents 100% enzyme activity.

  • Positive control: A known AChE inhibitor (e.g., physostigmine or donepezil) to validate the assay's ability to detect inhibition.

  • Blank control: Contains only the assay buffer to zero the plate reader.

Q5: Can I use a cell-based assay to test this compound's effect on acetylcholinesterase?

A5: Yes, cell-based assays using neuronal cell lines that express AChE (e.g., SH-SY5Y) are a suitable alternative to enzyme-based assays.[1] These assays can provide insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and potential off-target effects.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • This compound

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare assay buffer (0.1 M phosphate buffer, pH 8.0).

    • Prepare a stock solution of ATCI (e.g., 10 mM in water).

    • Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer).

    • Prepare a stock solution of AChE in assay buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

  • Assay Setup (per well):

    • Add 140 µL of assay buffer.

    • Add 20 µL of the this compound dilution (or vehicle for the no-inhibitor control).

    • Add 20 µL of the AChE solution. For the no-enzyme control, add 20 µL of assay buffer instead.

    • Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of DTNB solution.

    • Add 10 µL of ATCI solution to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor (vehicle) control: % Inhibition = [1 - (Rate with this compound / Rate of vehicle control)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 for Acetylcholinesterase (AChE) ~1 µM[1]
This compound IC50 for Butyrylcholinesterase (BuChE) ~1.9 µM[1]
Recommended this compound Concentration Range for Initial In Vitro Screening 0.01 µM - 100 µMN/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB) add_reagents Add Buffer, this compound, and AChE to Wells reagents->add_reagents This compound Prepare this compound Serial Dilutions This compound->add_reagents pre_incubate Pre-incubate (15 min) add_reagents->pre_incubate start_reaction Add DTNB and ATCI pre_incubate->start_reaction measure Measure Absorbance (412 nm) Kinetically start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 acetylcholine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release Action potential triggers ACh release ACh_vesicle->ACh_release ACh_diffusion ACh diffuses across cleft ACh_release->ACh_diffusion AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate hydrolysis This compound This compound This compound->AChE inhibition ACh_diffusion->AChE ACh_receptor ACh binds to postsynaptic receptors ACh_diffusion->ACh_receptor Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

References

Technical Support Center: Protocol Refinement for Long-Term Ipidacrine Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the long-term administration of Ipidacrine in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound exhibits a dual mechanism of action. Primarily, it is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft.[1] Secondly, it directly stimulates impulse transmission in the central nervous system and at neuromuscular synapses by blocking membrane potassium channels.[2][3] This blockade prolongs the repolarization phase of the action potential, enhancing the release of neurotransmitters.[1][4]

Q2: What is the most suitable route of administration for long-term this compound studies in rats?

The choice of administration route for long-term studies depends on the specific experimental goals, the required dosing frequency, and animal welfare considerations.[5]

  • Oral Administration (Gavage): This is a common and non-invasive method that mimics human drug intake.[5][6] It is suitable for drugs that have good oral bioavailability.[5] this compound is known to be orally active.[7][8] However, repeated gavage can be stressful for the animals.[5]

  • Administration in Diet/Drinking Water: This method is less stressful than gavage but can lead to variability in dosage between animals due to differences in food and water consumption.

  • Subcutaneous (SC) or Intramuscular (IM) Injections: These routes are useful for drugs that are poorly absorbed orally or require a sustained release.[5] However, repeated injections can cause stress and local tissue reactions.[5]

  • Intraperitoneal (IP) Injection: This route allows for rapid absorption and is suitable for chronic studies, especially in mice where intravenous access is difficult.[9] However, there is a risk of injuring internal organs.[6][10]

  • Implanted Osmotic Pumps: These devices provide continuous and controlled drug delivery over extended periods, which minimizes handling stress and ensures consistent plasma concentrations.[5][11] This method requires a surgical procedure for implantation.[5]

Q3: How should this compound be prepared and stored for administration?

This compound hydrochloride is a powder that is soluble in water and acid solutions.[8] For oral or injection routes, it can be dissolved in sterile water or a 1% starch solution.[4] It is recommended to warm substances to room or body temperature before injection to avoid discomfort and a drop in the animal's body temperature.[10] According to suppliers, this compound should be stored at room temperature in the continental US, though this may vary elsewhere.[7]

Q4: What are the expected behavioral and physiological effects of this compound in rats?

This compound is known to improve cognitive functions, including memory, attention, and learning, by enhancing cholinergic neurotransmission in the brain. It has been shown to improve performance in various amnesia models, such as the Morris water maze task in rats with scopolamine-induced deficits.[12] At higher doses, cholinergic side effects may be observed, such as decreased spontaneous movements, tremors, and increased salivation.[13]

Troubleshooting Guide

Q5: I am not observing the expected cognitive enhancement in my behavioral tests. What could be the problem?

Several factors could contribute to a lack of observed efficacy. Consider the following troubleshooting steps:

  • Verify Dosage and Administration: Double-check all calculations for dose preparation and ensure the administration technique is correct and consistent.

  • Timing of Testing: this compound is rapidly absorbed and taken up into the brain, with drug levels observed within 5 minutes of administration.[12] Ensure that the timing of your behavioral testing aligns with the peak concentration (Tmax) and effective window of the drug.

  • Animal Model: Confirm that the animal model of cognitive deficit is appropriate and sensitive to cholinergic modulation. The efficacy of this compound has been demonstrated in models of scopolamine-induced amnesia.[12]

  • Behavioral Paradigm: The chosen behavioral task must be sensitive enough to detect improvements in the specific cognitive domain you are studying.

  • Stress Levels: High levels of stress in animals can confound behavioral test results. Ensure proper acclimatization and handling procedures to minimize stress.

Q6: My rats are showing adverse effects like excessive tremors, salivation, or lethargy. What should I do?

These are signs of cholinergic overstimulation and indicate that the dose may be too high. Adverse effects related to anticholinesterase action have been observed in experiments at high doses exceeding 10 mg/kg.[8]

  • Immediate Action: Reduce the dose or temporarily suspend administration.

  • Monitoring: Closely monitor the animals for the severity and duration of the side effects. Provide supportive care as needed (e.g., ensuring access to food and water).

  • Dose Adjustment: If symptoms subside, consider re-introducing the drug at a lower dose and gradually titrating upwards to a therapeutically effective but non-toxic level.

  • Protocol Review: Re-examine your protocol for any potential errors in dose calculation or preparation.

Q7: One of my rats shows signs of peritonitis or distress after an intraperitoneal (IP) injection. What happened?

Complications after IP injections can include inflammation or infection of the peritoneal cavity (peritonitis), or laceration of abdominal organs.[10] This can occur if the injection technique is improper, if the gut is accidentally punctured, or if a non-sterile substance is injected.[10]

  • Injection Site: Ensure injections are consistently administered in the lower right quadrant of the abdomen to avoid the urinary bladder and cecum.[10]

  • Needle Angle: Insert the needle at a 30-40° angle to the horizontal plane.[10]

  • Sterility: Always use sterile substances, needles, and syringes for injections to prevent infection.[10] Use a new needle and syringe for each animal.[10]

  • Veterinary Care: If an animal shows signs of severe distress, consult with the institutional veterinarian immediately.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Rat Studies

Study ModelThis compound DoseRoute of AdministrationDurationKey FindingsCitation(s)
Scopolamine-Induced Amnesia0.3 and 1 mg/kgOralSingle doseReduced scopolamine-induced latency in Morris water maze.[12]
Scopolamine-Induced Amnesia1 mg/kg/dayOral5 daysReduced scopolamine-induced latency to control levels.[12]
Nucleus Basalis of Meynert (NBM) Lesions1 mg/kgOral5 days (repeated)More potent antiamnesic effects than a single dose.[13]
General Behavioral Effects3 - 30 mg/kgOralSingle doseDecreased pupil size at 3 mg/kg; decreased spontaneous movements at 10 mg/kg; tremor at 30 mg/kg.[13]
Diabetes-Induced Erectile Dysfunction3.6 and 6.7 mg/kg/dayIntragastric14 daysImproved erectile function, with the 6.7 mg/kg dose being comparable to sildenafil.[8][14]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of this compound via Gavage

This protocol outlines the standard procedure for administering this compound orally to rats.

  • Preparation:

    • Accurately weigh the rat to determine the correct dosage volume.

    • Prepare the this compound solution by dissolving it in a suitable sterile vehicle (e.g., sterile water, 1% starch solution).[4] The final volume should not exceed the recommended maximum for rats (typically 5 ml/kg).[15]

    • Draw the calculated volume into an appropriately sized syringe fitted with a ball-tipped gavage needle.

  • Animal Restraint:

    • Gently but firmly restrain the rat to prevent movement and ensure its head and body are in a straight line. This minimizes the risk of esophageal or tracheal injury.

  • Administration:

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the solution.

    • Gently remove the needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions, such as regurgitation or respiratory distress.

    • For long-term studies, monitor the animal's body weight, food and water intake, and general health status daily.

Protocol 2: Assessment of Cognitive Function using the Morris Water Maze

This protocol is adapted from studies assessing the anti-amnesic effects of this compound.[12]

  • Apparatus:

    • A circular pool (approx. 1.5m diameter) filled with water made opaque with non-toxic paint.

    • A hidden escape platform submerged just below the water surface.

    • Visual cues are placed around the room to aid in spatial navigation.

  • Acclimatization and Habituation:

    • Handle the rats for several days before the experiment begins.

    • Allow rats a free swim session without the platform to habituate them to the pool.

  • Training Phase:

    • Conduct training trials (e.g., 4 trials per day for 5 days).

    • For each trial, gently place the rat in the water facing the pool wall from one of four randomized starting positions.

    • Allow the rat to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

  • Drug Administration:

    • Administer this compound or vehicle at a predetermined time before the training or testing session (e.g., 30-60 minutes).

  • Probe Trial (Memory Test):

    • After the training phase, remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record and analyze the time spent in the target quadrant (where the platform was located) as a measure of spatial memory retention.

Visualizations

Ipidacrine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal K_channel K+ Channel Action_Potential Action Potential K_channel->Action_Potential repolarizes Action_Potential->K_channel opens Neurotransmitter_Release Neurotransmitter Release (ACh) Action_Potential->Neurotransmitter_Release triggers ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE is degraded by ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor binds to Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction This compound This compound This compound->K_channel Blocks This compound->AChE Inhibits

Caption: Dual mechanism of action of this compound in the synapse.

Experimental_Workflow A 1. Animal Acclimatization (1-2 weeks) B 2. Baseline Behavioral Testing (Optional) A->B C 3. Group Assignment (e.g., Vehicle, this compound Low Dose, this compound High Dose) B->C D 4. Long-Term Drug Administration (Daily for X weeks/months) C->D E 5. Concurrent Monitoring (Body weight, health checks, side effects) D->E F 6. Mid-point/Final Behavioral Testing D->F G 7. Sample Collection (Blood, Brain Tissue) F->G H 8. Data Analysis (Statistical Comparison) G->H

Caption: General workflow for a long-term this compound study in rats.

Troubleshooting_Logic Start Unexpected Behavioral Results (e.g., No Efficacy) CheckDose Are dose calculations and preparation correct? Start->CheckDose CheckAdmin Is administration route and technique consistent? CheckDose->CheckAdmin Yes ErrorDose Correct Dose/Preparation and Repeat CheckDose->ErrorDose No CheckTiming Is timing of testing optimal relative to Tmax? CheckAdmin->CheckTiming Yes RefineAdmin Refine Administration Protocol/Training CheckAdmin->RefineAdmin No CheckModel Is the animal model appropriate for the hypothesis? CheckTiming->CheckModel Yes AdjustTiming Adjust Testing Schedule CheckTiming->AdjustTiming No RevalModel Re-evaluate Animal Model or Behavioral Paradigm CheckModel->RevalModel No Success Problem Resolved CheckModel->Success Yes ErrorDose->Success RefineAdmin->Success AdjustTiming->Success

References

Validation & Comparative

A Comparative Analysis of Ipidacrine and Donepezil: Acetylcholinesterase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cognitive enhancers and treatments for neurodegenerative diseases, particularly Alzheimer's disease, cholinesterase inhibitors play a pivotal role. These agents function by increasing the levels of acetylcholine, a key neurotransmitter, in the brain. This guide provides a detailed comparison of two such inhibitors, Ipidacrine and Donepezil, with a specific focus on their selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of this compound and Donepezil against AChE and BChE are summarized in the table below. The data, presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%), clearly demonstrates the distinct profiles of these two compounds.

CompoundAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BChE) IC50AChE/BChE Selectivity Ratio
Donepezil 6.7 nM[1][2][3]7,400 nM[3]~1100-fold[2]
This compound 270 nM[1][2] - 1,000 nM (1 µM)[4][5][6]1,900 nM (1.9 µM)[4][5][6]~0.81 - 1.9-fold (No significant selectivity)[1][2]

Donepezil exhibits a significantly higher potency for AChE inhibition compared to this compound, with IC50 values in the low nanomolar range.[1][2][3] Furthermore, Donepezil is a highly selective AChE inhibitor, with over a 1000-fold greater affinity for AChE than for BChE.[2][3] In contrast, this compound is a less potent inhibitor of AChE and demonstrates little to no selectivity between the two cholinesterase enzymes.[1][2]

Mechanism of Action and Signaling Pathways

Cholinesterase inhibitors, including this compound and Donepezil, exert their primary effect by preventing the breakdown of acetylcholine in the synaptic cleft.[7][8] This leads to an increased concentration of acetylcholine available to bind to postsynaptic receptors, thereby enhancing cholinergic neurotransmission.[7] Beyond this primary mechanism, evidence suggests that cholinesterase inhibitors can also modulate neuroprotective signaling pathways, such as the PI3K/AKT pathway, which is crucial for neuronal survival.[9][10]

Cholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate PI3K_AKT PI3K/AKT Pathway Postsynaptic_Receptor->PI3K_AKT Activation Donepezil Donepezil Donepezil->AChE High Selectivity Inhibition This compound This compound This compound->AChE Low Selectivity Inhibition Neuronal_Survival Neuronal Survival PI3K_AKT->Neuronal_Survival Promotes

Mechanism of Cholinesterase Inhibition and Downstream Signaling.

Experimental Protocols

The determination of IC50 values for cholinesterase inhibitors is typically performed using an in vitro enzymatic assay, most commonly based on the Ellman's method.

Objective: To determine the concentration of this compound and Donepezil required to inhibit 50% of AChE and BChE activity.

Materials:

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • Purified butyrylcholinesterase (from equine serum or human recombinant)

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound and Donepezil standards

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in a phosphate buffer. Serial dilutions of this compound and Donepezil are made to achieve a range of concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, the respective enzyme (AChE or BChE) is pre-incubated with varying concentrations of the inhibitor (this compound or Donepezil) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate (ATCh for AChE, BTCh for BChE) and DTNB to the wells.

  • Measurement:

    • The hydrolysis of the thiocholine substrate by the uninhibited enzyme releases thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The absorbance of this colored product is measured kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control (enzyme without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The experimental data clearly delineates the pharmacological differences between this compound and Donepezil. Donepezil is a potent and highly selective inhibitor of acetylcholinesterase, a characteristic that is often desirable for minimizing potential side effects associated with the inhibition of butyrylcholinesterase. This compound, while also a cholinesterase inhibitor, is less potent and lacks selectivity for AChE. This lack of selectivity may contribute to a different therapeutic and side-effect profile. For researchers and drug developers, this comparative analysis underscores the importance of selectivity in the design of novel cholinesterase inhibitors for the treatment of cognitive disorders.

References

Comparative Analysis of Ipidacrine and Other 4-Aminopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Ipidacrine and other notable 4-aminopyridine (4-AP) derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their pharmacological profiles, efficacy, and underlying mechanisms. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes relevant biological pathways and workflows.

Introduction to 4-Aminopyridine Derivatives

4-Aminopyridine and its derivatives are a class of drugs primarily known for their ability to block voltage-gated potassium channels.[1] This action prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[2] This mechanism underlies their therapeutic application in various neurological conditions characterized by impaired signal transmission.

This compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline) stands out in this class due to its dual mechanism of action. It not only blocks potassium channels but also acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This dual action provides a broader spectrum of therapeutic effects, particularly in conditions associated with cholinergic deficits, such as Alzheimer's disease and other memory disorders.[3][4]

Other prominent 4-aminopyridine derivatives include:

  • 4-Aminopyridine (4-AP, Fampridine, Dalfampridine): The parent compound, approved for improving walking in patients with multiple sclerosis.[1][2]

  • 3,4-Diaminopyridine (3,4-DAP, Amifampridine): Used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1]

This guide will delve into a comparative analysis of these compounds, focusing on their efficacy, safety, and pharmacokinetic profiles, supported by experimental data.

Comparative Efficacy and Potency

The following tables summarize the quantitative data on the efficacy and potency of this compound and other 4-aminopyridine derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Potency of 4-Aminopyridine Derivatives

CompoundTargetAssay TypeIC50 / ED50Reference
This compound Acetylcholinesterase (AChE)Enzyme Inhibition Assay1 µM[5]
Butyrylcholinesterase (BuChE)Enzyme Inhibition Assay1.9 µM[5]
4-Aminopyridine (4-AP) Kv1.1 Potassium ChannelPatch-Clamp Electrophysiology170 µM[6]
Kv1.2 Potassium ChannelPatch-Clamp Electrophysiology230 µM[6]
Nerispirdine Kv1.1 Potassium ChannelPatch-Clamp Electrophysiology3.6 µM[7]
Kv1.2 Potassium ChannelPatch-Clamp Electrophysiology3.7 µM[7]
Voltage-gated Sodium ChannelsPatch-Clamp Electrophysiology11.9 µM[7]
3-Methyl-4-aminopyridine (3Me4AP) Shaker K+ ChannelTwo-Electrode Voltage Clamp~7-fold more potent than 4-AP[8]
2,4-Diaminopyridine (2,4-DAP) Neuromuscular Junction (Pancuronium-induced block)In vivo (anaesthetized rats)140 µg/kg[9]
LF-14 Neuromuscular Junction (Pancuronium-induced block)In vivo (anaesthetized rats)100 µg/kg[9]

Table 2: Comparative Pharmacokinetic Parameters

CompoundAdministrationTmax (hours)Cmax (ng/mL)t1/2 (hours)BioavailabilityPrimary Excretion RouteReference
Dalfampridine (Extended Release) Oral3.2 - 3.921.65.6 - 6.4HighRenal (unchanged drug)[10][11]
4-Aminopyridine (Immediate Release) Oral~1.0Dose-dependent (46.4 for 10mg)~3.5HighRenal (unchanged drug)[7]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for 4-aminopyridine derivatives is the blockade of voltage-gated potassium channels in the presynaptic nerve terminal. This inhibition delays the repolarization phase of the action potential, leading to a prolonged influx of Ca2+ through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, resulting in increased neurotransmitter release into the synaptic cleft.

This compound exhibits a dual mechanism. In addition to potassium channel blockade, it inhibits acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential K_channel Voltage-gated K+ Channel AP->K_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Fusion Vesicle Fusion & Neurotransmitter Release Ca_channel->Fusion Triggers Vesicles Synaptic Vesicles (Neurotransmitter) NT Neurotransmitter Fusion->NT ACh Acetylcholine Fusion->ACh Releases Receptor Neurotransmitter Receptor NT->Receptor AChE Acetylcholinesterase Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh->AChE ACh->Receptor Binds Signal Postsynaptic Signal Receptor->Signal Drug_4AP 4-AP Derivatives Drug_4AP->K_channel Blocks Drug_this compound This compound Drug_this compound->K_channel Blocks Drug_this compound->AChE Inhibits

Caption: Signaling pathway of 4-aminopyridine derivatives and this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the in vitro acetylcholinesterase inhibitory activity of a compound.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is detected by its yellow color at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) and reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer.

  • In a 96-well plate, add 25 µL of each dilution of the test compound or reference inhibitor.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI substrate solution to each well.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

AChE_Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - AChE, DTNB, ATCI Solutions start->prep_reagents plate_setup Plate Setup (96-well): Add Test Compound/Reference prep_reagents->plate_setup add_dt_ache Add DTNB and AChE Solution plate_setup->add_dt_ache incubate1 Incubate at 37°C for 15 min add_dt_ache->incubate1 add_atci Add ATCI Substrate incubate1->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Patch-Clamp Electrophysiology for Potassium Channel Blockade

This technique is used to measure the effect of compounds on the activity of specific ion channels, such as voltage-gated potassium channels.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in the "patched" membrane. The whole-cell configuration allows for the study of the total channel activity in the entire cell membrane.

Materials:

  • Cell line expressing the target potassium channel (e.g., CHO cells expressing Kv1.1)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Test compound (e.g., 4-Aminopyridine)

Procedure:

  • Culture cells expressing the target potassium channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with intracellular solution.

  • Approach a cell with the micropipette and form a giga-ohm seal by applying gentle suction.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit potassium currents.

  • Record baseline currents.

  • Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.

  • Record the currents in the presence of the compound.

  • Analyze the data to determine the extent of channel blockade and calculate the IC50 value.

Patch_Clamp_Workflow start Start prep_cells Prepare Cells Expressing Target Ion Channel start->prep_cells pull_pipette Pull and Fill Micropipette prep_cells->pull_pipette form_seal Approach Cell and Form Giga-ohm Seal pull_pipette->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Apply Voltage Protocol and Record Baseline Currents whole_cell->record_baseline apply_compound Perfuse with Test Compound record_baseline->apply_compound record_treatment Record Currents in Presence of Compound apply_compound->record_treatment analyze Analyze Data and Calculate IC50 record_treatment->analyze end End analyze->end Morris_Water_Maze_Logic cluster_training Acquisition Phase (Days 1-5) cluster_probe Probe Trial (Day 6) start_trial Start Trial release_animal Release Animal into Pool start_trial->release_animal search_platform Animal Searches for Hidden Platform release_animal->search_platform find_platform Platform Found search_platform->find_platform Success end_trial End Trial search_platform->end_trial Time Limit Reached find_platform->end_trial remove_platform Remove Platform free_swim Animal Swims Freely remove_platform->free_swim measure_memory Measure Time in Target Quadrant and Platform Crossings free_swim->measure_memory drug_admin Drug Administration drug_admin->start_trial Before Training drug_admin->remove_platform Before Probe Trial

References

Ipidacrine vs. E-2020 (Donepezil): A Comparative Analysis of Potency in Reversing Scopolamine-Induced Amnesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the potency of Ipidacrine and E-2020 (Donepezil) in ameliorating scopolamine-induced amnesia, a common animal model for memory dysfunction. The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo experimental data comparing the potency of this compound and Donepezil.

Table 1: In Vitro Inhibition of Acetylcholinesterase (AChE)

CompoundIC50 (nM)Selectivity for AChE over BuChEReference
This compound 270Non-selective
E-2020 (Donepezil) 6.7High selectivity

Table 2: In Vivo Efficacy in Reversing Scopolamine-Induced Amnesia in Rats

CompoundBehavioral TestAnimal ModelEffective Dose (mg/kg)Administration RouteReference
This compound Morris Water MazeWistar Rats0.3 - 1Oral
E-2020 (Donepezil) Radial MazeSprague-Dawley Rats0.6 - 0.9Oral
E-2020 (Donepezil) Radial MazeSprague-Dawley Rats0.3 - 0.6Intraperitoneal
E-2020 (Donepezil) Spatial Cone FieldWistar RatsDid not antagonize scopolamine effects at 0.1, 0.3, and 1.0Oral

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility and critical evaluation.

Scopolamine-Induced Amnesia Model

A widely used preclinical model to screen for potential anti-amnesic drugs. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is administered to induce transient cognitive deficits, particularly in learning and memory. The ability of a test compound to reverse these deficits indicates its potential as a cognitive enhancer.

1. Morris Water Maze (MWM)

  • Objective: To assess spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: Rats are trained to find the hidden platform using spatial cues in the room. This phase typically lasts for several days with multiple trials per day.

    • Amnesia Induction: Scopolamine is administered to the animals before the test session to induce memory impairment.

    • Test Session: The investigational drug (e.g., this compound) is administered orally. After a set period, the rat is placed in the pool, and the time taken to find the hidden platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Study Example: In one study, a single oral administration of this compound (0.3 and 1 mg/kg) reduced the increased total latency induced by scopolamine in this task.

2. Radial Arm Maze

  • Objective: To evaluate working and reference memory.

  • Apparatus: An elevated central platform with multiple arms radiating outwards. Some arms are baited with a food reward.

  • Procedure:

    • Training: Rats are trained to visit only the baited arms to retrieve rewards, learning not to revisit arms within a trial (working memory) and not to visit unbaited arms at all (reference memory).

    • Amnesia Induction: Scopolamine (e.g., 0.15 mg/kg, i.p.) is administered to induce deficits in task performance.

    • Treatment and Testing: The test compounds (e.g., E-2020) are administered, and the number of working and reference memory errors are recorded.

  • Study Example: E-2020, at doses of 0.6-0.9 mg/kg (p.o.) and 0.3-0.6 mg/kg (i.p.), showed efficacy in improving scopolamine-induced working and reference memory errors.

Visualizations

Experimental Workflow: Scopolamine-Induced Amnesia Model

G cluster_0 Phase 1: Habituation & Training cluster_1 Phase 2: Amnesia Induction & Treatment cluster_2 Phase 3: Behavioral Testing & Analysis Habituation Animal Habituation Training Behavioral Training (e.g., MWM, Radial Maze) Habituation->Training Scopolamine Scopolamine Administration Training->Scopolamine Treatment Test Compound Administration (this compound or E-2020) Scopolamine->Treatment Control Vehicle Control Scopolamine->Control Testing Behavioral Assessment Treatment->Testing Control->Testing Data_Analysis Data Collection & Statistical Analysis Testing->Data_Analysis

Caption: Generalized workflow for a scopolamine-induced amnesia study.

Signaling Pathway: Cholinergic Neurotransmission and Drug Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) Vesicle ACh Vesicular Storage ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release Action Potential AChE Acetylcholinesterase (AChE) ACh_release->AChE degrades Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R binds Signal Signal Transduction -> Cognitive Function Muscarinic_R->Signal Scopolamine Scopolamine Scopolamine->Muscarinic_R blocks ChE_Inhibitors This compound / E-2020 ChE_Inhibitors->AChE inhibits

Caption: Cholinergic signaling and the mechanism of drug action.

Concluding Remarks

The presented data indicates that while both this compound and E-2020 can counteract scopolamine-induced amnesia, they exhibit different potency profiles. In vitro, E-2020 is a significantly more potent and selective inhibitor of AChE than this compound. However, in vivo efficacy is influenced by various factors including pharmacokinetics and pharmacodynamics. The available in vivo data suggests that both compounds are effective in animal models of scopolamine-induced amnesia, although direct comparative studies across multiple behavioral paradigms are limited. The choice between these compounds for further research and development may depend on the specific therapeutic goals, desired selectivity profile, and the targeted aspects of cognitive enhancement.

Ipidacrine Demonstrates Non-Inferiority to Sildenafil in Preclinical Models of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A recent study has indicated that Ipidacrine, a reversible cholinesterase inhibitor, is non-inferior to the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, in improving erectile function in a rat model of diabetes-induced erectile dysfunction. This finding suggests a potential alternative therapeutic avenue for erectile dysfunction, particularly for patient populations who may not respond to or tolerate PDE5 inhibitors. This guide provides a comprehensive comparison of the preclinical data, experimental protocols, and mechanisms of action for both compounds.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a head-to-head comparison study in a streptozotocin (STZ)-induced diabetic rat model of erectile dysfunction. Erectile function was assessed by measuring the maximal intracavernous pressure (ICPmax) and the ratio of ICPmax to mean arterial pressure (MAP), a key indicator of erectile response.

Treatment GroupDoseDurationICPmax (mmHg)ICPmax/MAP Ratio
Diabetic Control-14 days58.3 ± 4.10.49 ± 0.03
Sildenafil5 mg/kg14 days85.6 ± 5.20.72 ± 0.04
This compound3.6 mg/kg14 days75.4 ± 4.80.63 ± 0.04
This compound6.7 mg/kg14 days82.1 ± 5.50.69 ± 0.05

*p < 0.05 compared to Diabetic Control. Data adapted from a 2022 study in Sexual Medicine.[1][2]

The study demonstrated that this compound at a dose of 6.7 mg/kg resulted in a significant improvement in erectile function, comparable to that observed with sildenafil at 5 mg/kg, establishing its non-inferiority in this preclinical model.[1]

Experimental Protocols

The assessment of erectile function in the comparative study was conducted using a well-established animal model.

Animal Model of Erectile Dysfunction
  • Model: Diabetes mellitus-induced erectile dysfunction (DMED) was induced in adult male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Confirmation of Diabetes: Diabetes was confirmed by measuring blood glucose levels.

  • Grouping: Animals were randomized into four groups: untreated diabetic rats, sildenafil (5 mg/kg), this compound (3.6 mg/kg), and this compound (6.7 mg/kg).[1]

  • Administration: The assigned treatments were administered orally for 14 consecutive days.[1]

Measurement of Erectile Function
  • Anesthesia: Animals were anesthetized with an appropriate anesthetic agent.

  • Surgical Preparation: The carotid artery was cannulated to measure the mean arterial pressure (MAP). The penis was exposed, and a 24-gauge needle connected to a pressure transducer was inserted into the corpus cavernosum to measure the intracavernous pressure (ICP).[3][4][5]

  • Nerve Stimulation: The cavernous nerve was isolated and stimulated with a bipolar electrode to induce erections.[3][4]

  • Data Acquisition: ICP and MAP were continuously recorded during cavernous nerve stimulation.

  • Primary Endpoint: The primary outcome measure was the ICPmax/MAP ratio, which provides a normalized measure of erectile function.[1]

Signaling Pathways and Mechanisms of Action

The erectogenic effects of sildenafil and this compound are mediated through distinct signaling pathways.

Sildenafil: PDE5 Inhibition

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[6][7][8][9] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[8][10][11] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection.[8][11] Sildenafil enhances this pathway by preventing the degradation of cGMP by PDE5, thereby prolonging its effect and augmenting the erectile response.[6][9][12][13]

sildenafil_pathway cluster_0 Sildenafil's Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production cGMP Production Guanylate_Cyclase->cGMP_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP_Production->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection cGMP_Degradation cGMP Degradation PDE5->cGMP_Degradation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's signaling pathway in erectile function.

This compound: Cholinesterase Inhibition

This compound is a reversible inhibitor of the enzyme acetylcholinesterase.[2] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting acetylcholinesterase, this compound increases the concentration and prolongs the action of ACh at the synapse.[2] In the context of erectile function, acetylcholine is a key neurotransmitter in the parasympathetic pathways that mediate penile erection.[14][15] Increased levels of acetylcholine are thought to activate muscarinic receptors in the nerves innervating the penis, leading to the stimulation of NO-ergic synapses and direct vasodilation, ultimately resulting in smooth muscle relaxation and erection.[2]

ipidacrine_pathway cluster_1 This compound's Mechanism of Action Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release Muscarinic_Receptors Muscarinic Receptor Activation ACh_Release->Muscarinic_Receptors Acetylcholinesterase Acetylcholinesterase ACh_Release->Acetylcholinesterase NO_Synthase_Activation NO Synthase Activation Muscarinic_Receptors->NO_Synthase_Activation NO_Production NO Production NO_Synthase_Activation->NO_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation NO_Production->Smooth_Muscle_Relaxation Erection Erection Smooth_Muscle_Relaxation->Erection ACh_Degradation ACh Degradation Acetylcholinesterase->ACh_Degradation This compound This compound This compound->Acetylcholinesterase Inhibits

Caption: this compound's signaling pathway in erectile function.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the efficacy of compounds in an animal model of erectile dysfunction.

experimental_workflow cluster_2 Experimental Workflow for Erectile Dysfunction Assessment Animal_Model Induce Erectile Dysfunction (e.g., STZ-induced diabetes) Grouping Randomize Animals into Treatment Groups Animal_Model->Grouping Treatment Administer Test Compounds (this compound, Sildenafil) or Vehicle Grouping->Treatment Surgical_Prep Anesthetize and Surgically Prepare Animals for Measurement Treatment->Surgical_Prep ICP_Measurement Measure Intracavernous Pressure (ICP) and Mean Arterial Pressure (MAP) Surgical_Prep->ICP_Measurement Data_Analysis Analyze Data (e.g., ICPmax/MAP ratio) ICP_Measurement->Data_Analysis

Caption: General experimental workflow.

References

A Cross-Study Validation of Ipidacrine's Efficacy in Neuromuscular Transmission

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ipidacrine stands as a significant therapeutic agent in the landscape of neuromuscular disorders, exhibiting a unique dual mechanism of action that distinguishes it from other available treatments. This guide provides a comprehensive cross-study validation of this compound's effects on neuromuscular transmission, offering a comparative analysis with key alternatives, 3,4-diaminopyridine (3,4-DAP) and Pyridostigmine. This document is intended for researchers, scientists, and drug development professionals seeking an objective comparison supported by experimental data.

I. Comparative Analysis of Efficacy

The following tables summarize quantitative data from various studies, providing a comparative overview of the efficacy of this compound and its alternatives in enhancing neuromuscular transmission. Due to a lack of direct head-to-head clinical trials, data is compiled from separate studies and should be interpreted with consideration of the different experimental conditions and patient populations.

Table 1: Electrophysiological Outcomes of this compound Treatment

ParameterStudy PopulationThis compound DosageOutcomeSource
M-response AmplitudePatients with mononeuropathiesNot specifiedSignificant increase in the amplitude of M-response in hand and feet muscles.[1]
Nerve Conduction VelocityPatients with mononeuropathiesNot specifiedIncreased nerve conduction velocity in peripheral nerves, suggesting remyelination activity.[1]

Table 2: Efficacy of 3,4-Diaminopyridine on Neuromuscular Transmission (Preclinical Data)

ParameterModel3,4-DAP ConcentrationOutcomeSource
Quantal Content of EPPRat diaphragm neuromuscular junction100 µM95% enhancement of the first end-plate potential (EPP).[2]
Quantal ReleaseMurine diaphragm muscles (low probability of release)Not specified1,000% increase in quantal release.[3]
Transmitter ReleaseMouse model of MuSK myasthenia gravisNot specifiedSignificantly improved neuromuscular transmission, predominantly by increasing acetylcholine release.[4]

Table 3: Clinical and Functional Outcomes of Pyridostigmine Treatment

ParameterStudy PopulationPyridostigmine DosageOutcomeSource
Motor Function (MFM score)Spinal Muscular Atrophy types 2-4Not specified0.74% improvement favoring pyridostigmine over placebo.[5][6]
Fatigability (self-reported)Spinal Muscular Atrophy types 2-4Not specified74% of patients reported medium-to-large beneficial effects on fatigability.[5][6]
Quantitative Myasthenia Gravis (QMG) scoreMyasthenia Gravis60 mg (two doses)To be assessed in a clinical trial.[7]

II. Mechanisms of Action: A Comparative Overview

The therapeutic effects of this compound, 3,4-DAP, and Pyridostigmine stem from their distinct interactions with the neuromuscular junction.

  • This compound: Exhibits a dual mechanism. It is a reversible acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and duration of action.[8] Additionally, it blocks presynaptic potassium channels, which prolongs the nerve terminal depolarization, leading to an increased influx of calcium and enhanced ACh release.

  • 3,4-Diaminopyridine (Amifampridine): Primarily acts as a voltage-gated potassium channel blocker at the presynaptic nerve terminal.[9] This action prolongs the duration of the action potential, leading to a greater influx of calcium ions and a subsequent increase in the quantal release of acetylcholine.[2][3]

  • Pyridostigmine: A reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the neuromuscular junction.[8] By inhibiting this enzyme, pyridostigmine increases the concentration of acetylcholine available to bind to postsynaptic receptors, thereby improving neuromuscular transmission.

III. Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative analysis.

Electroneuromyography (ENMG) for this compound Efficacy Assessment
  • Objective: To evaluate the effect of this compound on peripheral nerve function in patients with mononeuropathies.[1]

  • Methodology:

    • Patient Population: Patients diagnosed with focal neuropathies (tunnel syndromes, radiculopathies).

    • Intervention: One group received standard therapy (B vitamins, lipoic acid) plus this compound for 6 weeks. The control group received only standard therapy.

    • Data Acquisition:

      • M-response Amplitude: Compound muscle action potentials (CMAPs) were recorded from muscles in the hand and feet following supramaximal stimulation of the corresponding motor nerve. The amplitude of the M-response, reflecting the number of activated muscle fibers, was measured.

      • Nerve Conduction Velocity (NCV): The nerve was stimulated at two different points along its course, and the latency of the muscle response was recorded from each point. The NCV was calculated by dividing the distance between the two stimulation points by the difference in latencies.

    • Outcome Measures: Changes in M-response amplitude and NCV from baseline were compared between the this compound and control groups.

In Vitro Intracellular Recording for 3,4-Diaminopyridine Efficacy
  • Objective: To investigate the presynaptic effects of 3,4-DAP on transmitter release at the neuromuscular junction.[2][3]

  • Methodology:

    • Preparation: Phrenic nerve-diaphragm muscle preparations were dissected from rats or mice and mounted in a chamber superfused with a physiological salt solution.

    • Recording: Glass microelectrodes filled with KCl were inserted into muscle fibers near the end-plate region to record postsynaptic potentials.

    • Stimulation: The phrenic nerve was stimulated with brief electrical pulses to evoke end-plate potentials (EPPs).

    • Drug Application: 3,4-DAP was added to the superfusing solution at known concentrations.

    • Data Analysis:

      • Quantal Content: The mean number of acetylcholine quanta released per nerve impulse was calculated by dividing the mean EPP amplitude by the mean miniature end-plate potential (mEPP) amplitude.

      • EPP Amplitude: The amplitude of the evoked EPPs was measured before and after the application of 3,4-DAP.

Randomized, Double-Blind, Placebo-Controlled Crossover Trial for Pyridostigmine Efficacy
  • Objective: To evaluate the safety and efficacy of pyridostigmine on fatigability and motor function in patients with Spinal Muscular Atrophy (SMA).[5][6]

  • Methodology:

    • Study Design: A crossover design where each participant received both pyridostigmine and a placebo for 8 weeks, in a random order, with a washout period in between.

    • Patient Population: Patients with genetically confirmed SMA types 2-4.

    • Outcome Measures:

      • Primary Outcomes:

        • Repeated Nine-Hole Peg Test (R9HPT): To assess fatigability.

        • Motor Function Measure (MFM): A validated scale to assess motor function.

      • Secondary Outcomes:

        • Self-reported fatigability: Using a patient-reported outcome measure.

        • Endurance Shuttle Test: To measure endurance.

    • Data Analysis: The differences in the primary and secondary outcomes between the pyridostigmine and placebo treatment periods were statistically analyzed.

IV. Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the signaling pathways, experimental workflows, and a comparative logic of the discussed therapeutic agents.

Ipidacrine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse K_Channel Voltage-Gated K+ Channel Nerve Impulse->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Nerve Impulse->Ca_Channel Opens ACh_Vesicle ACh Vesicles Ca_Channel->ACh_Vesicle Triggers Fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR ACh Receptor ACh->AChR Binds Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates This compound This compound This compound->K_Channel Blocks This compound->AChE Inhibits

Caption: this compound's dual mechanism of action at the neuromuscular junction.

NMJ_Electrophysiology_Workflow cluster_prep Preparation cluster_stim_record Stimulation & Recording cluster_analysis Data Analysis Dissection Nerve-Muscle Dissection Mounting Mount in Chamber Dissection->Mounting Superfusion Superfuse with Physiological Solution Mounting->Superfusion Stim_Electrode Place Stimulating Electrode on Nerve Superfusion->Stim_Electrode Rec_Electrode Place Recording Electrode on Muscle Superfusion->Rec_Electrode Stimulation Apply Supramaximal Electrical Stimuli Stim_Electrode->Stimulation Recording Record Compound Muscle Action Potential (CMAP) Rec_Electrode->Recording RNS Repetitive Nerve Stimulation (RNS) Stimulation->RNS Measure_Amp Measure CMAP Amplitude Recording->Measure_Amp Measure_Lat Measure Latency Recording->Measure_Lat Calc_NCV Calculate Nerve Conduction Velocity Measure_Lat->Calc_NCV Decrement Analyze Decrement/Increment RNS->Decrement

Caption: Experimental workflow for electrophysiological assessment of neuromuscular transmission.

Mechanism_Comparison cluster_presynaptic_target Presynaptic Mechanisms cluster_synaptic_target Synaptic Cleft Mechanism Goal Enhance Neuromuscular Transmission K_Channel_Block K+ Channel Blockade Goal->K_Channel_Block AChE_Inhibition AChE Inhibition Goal->AChE_Inhibition Prolong_AP Prolong Action Potential K_Channel_Block->Prolong_AP Increase_Ca Increase Ca2+ Influx Prolong_AP->Increase_Ca Increase_ACh_Release Increase ACh Release Increase_Ca->Increase_ACh_Release Increase_ACh_Conc Increase ACh Concentration AChE_Inhibition->Increase_ACh_Conc This compound This compound This compound->K_Channel_Block This compound->AChE_Inhibition 3,4-DAP 3,4-DAP 3,4-DAP->K_Channel_Block Pyridostigmine Pyridostigmine Pyridostigmine->AChE_Inhibition

Caption: Logical comparison of the primary mechanisms of this compound, 3,4-DAP, and Pyridostigmine.

References

Ipidacrine's Safety Profile: A Comparative Analysis with Other Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the safety profile of Ipidacrine in comparison to other widely used cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of adverse event data from clinical studies to support informed decision-making in neurological research.

Executive Summary

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders, primarily by increasing the levels of acetylcholine in the brain.[1][2] While their efficacy is well-documented, their safety and tolerability profiles are critical considerations in clinical practice and drug development. This guide synthesizes available data on the adverse effects of this compound, Donepezil, Rivastigmine, and Galantamine, presenting a comparative overview to elucidate their relative safety.

Comparative Safety Analysis

The subsequent sections detail the adverse event profiles of the four cholinesterase inhibitors, with quantitative data summarized in tabular format for ease of comparison.

This compound

This compound is a reversible cholinesterase inhibitor that also acts as a potassium channel blocker.[3] While it has been used in several countries for various neurological conditions, comprehensive safety data from large-scale, placebo-controlled clinical trials are less abundant in publicly accessible literature compared to other cholinesterase inhibitors.[4]

Commonly reported side effects are generally related to its cholinergic activity and include:[5]

  • Hypersalivation (excessive salivation)

  • Nausea and vomiting

  • Diarrhea and abdominal cramps

  • Bradycardia (slowed heart rate)

  • Increased bronchial secretions and risk of bronchospasm

It is important to note that a severe overdose of this compound can lead to a cholinergic crisis, a medical emergency characterized by profound muscle weakness and paralysis.[5]

Donepezil

Donepezil is a widely prescribed reversible and selective inhibitor of acetylcholinesterase.[6] Its safety profile has been extensively studied in numerous clinical trials.

Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor that inhibits both acetylcholinesterase and butyrylcholinesterase.[7] It is available in both oral and transdermal patch formulations, with the patch generally associated with fewer gastrointestinal side effects.[8][9]

Galantamine

Galantamine is a reversible, competitive cholinesterase inhibitor that also modulates nicotinic acetylcholine receptors.[10]

Quantitative Comparison of Common Adverse Events

The following tables summarize the incidence rates of common adverse events reported in clinical trials for Donepezil, Rivastigmine, and Galantamine. Due to the limited availability of comparable quantitative data for this compound from large-scale controlled trials, it is not included in this direct comparison.

Table 1: Incidence of Common Gastrointestinal Adverse Events (%)

Adverse EventDonepezil (5-10 mg/day)Rivastigmine (oral, 6-12 mg/day)Galantamine (16-24 mg/day)Placebo
Nausea5 - 1921 - 4713 - 245 - 6
Vomiting3 - 1015 - 316 - 133
Diarrhea6 - 1512 - 196 - 125

Data compiled from multiple clinical trial sources.[11][12][13][14]

Table 2: Incidence of Common Neurological and Other Adverse Events (%)

Adverse EventDonepezil (5-10 mg/day)Rivastigmine (oral, 6-12 mg/day)Galantamine (16-24 mg/day)Placebo
Dizziness2 - 815 - 216 - 105 - 7
Headache3 - 1010 - 178 - 127 - 9
Insomnia2 - 95 - 94 - 53
Anorexia1 - 711 - 177 - 92 - 3
Weight Loss1 - 53 - 265 - 71 - 2

Data compiled from multiple clinical trial sources.[11][12][13][14][15]

Experimental Protocols

The safety and efficacy of cholinesterase inhibitors are typically evaluated in randomized, double-blind, placebo-controlled clinical trials.[16][17][18] Key aspects of these protocols include:

  • Patient Population: Clearly defined inclusion and exclusion criteria, typically focusing on patients with a confirmed diagnosis of a specific neurological disorder (e.g., mild to moderate Alzheimer's disease).

  • Treatment Arms: Random assignment to either the investigational drug (at one or more dose levels) or a placebo.

  • Dose Titration: A gradual increase in the drug dosage over several weeks to improve tolerability.

  • Safety Monitoring: Regular monitoring of vital signs, weight, and the occurrence of adverse events through patient diaries, caregiver reports, and clinician assessments. Electrocardiograms (ECGs) are often performed to monitor for cardiac effects.[19]

  • Efficacy Assessments: Use of validated scales to measure cognitive function, global clinical state, and activities of daily living.

Visualizations

Cholinergic Signaling Pathway

The diagram below illustrates the fundamental mechanism of cholinergic neurotransmission and the action of cholinesterase inhibitors.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_cleft->ACh_Receptor Binding AChE->Choline Recycling Cholinesterase_Inhibitor Cholinesterase Inhibitor Cholinesterase_Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Cholinergic signaling and the inhibitory action of cholinesterase inhibitors.

Comparative Mechanism of Action

While all four drugs inhibit acetylcholinesterase, they have some differentiating features in their mechanisms of action.

Comparative_Mechanism cluster_drugs Specific Inhibitors Cholinesterase_Inhibitors Cholinesterase Inhibitors This compound This compound Cholinesterase_Inhibitors->this compound Donepezil Donepezil Cholinesterase_Inhibitors->Donepezil Rivastigmine Rivastigmine Cholinesterase_Inhibitors->Rivastigmine Galantamine Galantamine Cholinesterase_Inhibitors->Galantamine AChE_BuChE_Inhibition AChE_BuChE_Inhibition This compound->AChE_BuChE_Inhibition Inhibits AChE & BuChE K_Channel_Block K_Channel_Block This compound->K_Channel_Block Blocks K+ Channels AChE_Inhibition AChE_Inhibition Donepezil->AChE_Inhibition Selective for AChE Rivastigmine->AChE_BuChE_Inhibition Inhibits AChE & BuChE Galantamine->AChE_Inhibition Inhibits AChE Nicotinic_Modulation Nicotinic_Modulation Galantamine->Nicotinic_Modulation Modulates Nicotinic Receptors

Caption: Differentiating mechanisms of action among cholinesterase inhibitors.

Experimental Workflow for Safety Assessment in Clinical Trials

The following diagram outlines a typical workflow for assessing the safety of cholinesterase inhibitors in a clinical trial setting.

Safety_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Vitals, ECG, Labs, AE log) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo_Arm Placebo Administration Randomization->Placebo_Arm Drug_Arm Drug Administration (Dose Titration) Randomization->Drug_Arm Monitoring Ongoing Safety Monitoring (AE Reporting, Vitals, Labs) Placebo_Arm->Monitoring Drug_Arm->Monitoring Endpoint End-of-Study Assessment Monitoring->Endpoint Analysis Data Analysis (Incidence of AEs, etc.) Endpoint->Analysis

Caption: Typical workflow for safety assessment in cholinesterase inhibitor clinical trials.

Conclusion

Donepezil, Rivastigmine, and Galantamine have well-characterized safety profiles, with the most common adverse events being gastrointestinal in nature. The transdermal patch formulation of Rivastigmine may offer improved gastrointestinal tolerability. While this compound is reported to have a similar cholinergic side-effect profile, a direct comparison of the incidence of adverse events is limited by the availability of data from large-scale, controlled clinical trials. Further research, including head-to-head comparative trials, would be beneficial to more definitively establish the relative safety profiles of these agents.

References

A Comparative Analysis of Ipidacrine and Physostigmine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of cholinesterase inhibitors is paramount. This guide provides a detailed comparison of the in vitro inhibitory potencies of Ipidacrine and physostigmine against acetylcholinesterase (AChE), supported by experimental data and methodologies.

Quantitative Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported in vitro IC50 values for this compound and physostigmine against acetylcholinesterase. It is important to note that these values can vary based on the specific experimental conditions, such as the enzyme source and assay methodology.

CompoundTarget EnzymeIC50 ValueSource
This compound Acetylcholinesterase (AChE)1 µM[1][2][3]
Acetylcholinesterase (AChE)270 nM[4]
Physostigmine Acetylcholinesterase (AChE)0.67 nM[4]
Human Acetylcholinesterase (AChE)43 nM[5]
Human Acetylcholinesterase (AChE)0.117 ± 0.007 µM[6]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The determination of IC50 values for acetylcholinesterase inhibitors is commonly performed using a spectrophotometric method, often referred to as the Ellman's assay.[7][8][9] This method quantifies the activity of AChE by measuring the production of a colored product.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at a specific wavelength (typically around 412 nm). The presence of an inhibitor will reduce the rate of this colorimetric reaction, and the extent of inhibition is used to calculate the IC50 value.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (this compound, physostigmine) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared, typically in a suitable solvent like DMSO, and then serially diluted to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at different concentrations (or buffer for the control)

    • AChE enzyme solution

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[7]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the ATCI substrate and DTNB solution to each well.

  • Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.[7][10]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and physostigmine is the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Acetylcholinesterase_Inhibition_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Binding AChE->Choline Products Inhibitor This compound or Physostigmine Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Acetylcholinesterase Inhibition Pathway.

The diagram above illustrates the key steps in cholinergic neurotransmission and the point of intervention for inhibitors like this compound and physostigmine.

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Buffer, Inhibitor, AChE) Prepare_Reagents->Setup_Plate Pre_incubation Pre-incubate Setup_Plate->Pre_incubation Initiate_Reaction Add Substrate (ATCI) and DTNB Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

This workflow diagram outlines the sequential steps involved in the in vitro determination of IC50 values for acetylcholinesterase inhibitors.

References

A Comparative Analysis of the Therapeutic Windows of Ipidacrine and Tacrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic windows of Ipidacrine and its predecessor, Tacrine. The following sections present a comprehensive analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

This compound, a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, also functions as a potassium channel blocker. This dual mechanism of action is believed to contribute to its improved therapeutic window compared to Tacrine. Tacrine, the first centrally-acting cholinesterase inhibitor approved for Alzheimer's disease, was ultimately withdrawn from the market due to significant hepatotoxicity. This comparison guide will delineate the pharmacological and toxicological profiles of both compounds to validate the wider therapeutic margin of this compound.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters that define the therapeutic windows of this compound and Tacrine.

Table 1: Cholinesterase Inhibition

CompoundTarget EnzymeIC50 Value
This compound Acetylcholinesterase (AChE)1 µM
Butyrylcholinesterase (BChE)1.9 µM
Tacrine Acetylcholinesterase (AChE)77 nM - 109 nM
Butyrylcholinesterase (BChE)14.26 nM - 69 nM

Table 2: Acute Toxicity

CompoundTest AnimalRoute of AdministrationLD50 Value
This compound MouseIntraperitoneal39 mg/kg[1]
Tacrine RatOral40 mg/kg

Table 3: Effective Dose and Therapeutic Index

CompoundIndicationEffective Clinical DoseTherapeutic Index (LD50/ED50)
This compound Cognitive Disorders10 - 40 mg (administered 1-3 times daily)Higher (inferred from lower toxicity and comparable effective dose range)
Tacrine Alzheimer's Disease40 - 160 mg/day (divided doses)[2]Narrower (due to significant hepatotoxicity at therapeutic doses)

Experimental Protocols

Determination of IC50 for Cholinesterase Inhibition (Ellman's Method)

The half-maximal inhibitory concentration (IC50) for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method developed by Ellman et al. (1961).

Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Prepare a stock solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in the phosphate buffer.

    • Prepare a stock solution of the enzyme (AChE from electric eel or BChE from equine serum) in the phosphate buffer.

    • Prepare serial dilutions of the inhibitor (this compound or Tacrine) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.

    • Add the enzyme solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved.

Determination of Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

The median lethal dose (LD50) is determined following the Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 423.

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on the observed mortality. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first step determines the subsequent dosing regimen.

Step-by-Step Protocol:

  • Animal Selection and Housing:

    • Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

    • House the animals individually in appropriate cages with controlled environmental conditions (temperature, humidity, light/dark cycle).

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing and Administration:

    • Fast the animals overnight prior to dosing (food, but not water, is withheld).

    • Administer the test substance (this compound or Tacrine) orally via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

    • The initial dose is administered to a group of three animals.

  • Observation:

    • Observe the animals for mortality and clinical signs of toxicity at regular intervals on the day of dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and at least once daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

    • Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Procedure Progression:

    • If mortality is observed in two or three of the initial animals, the test is terminated, and the substance is classified in the corresponding toxicity category.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no animals die, the procedure is repeated with a higher dose level in another group of three animals.

  • Data Analysis:

    • The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the dose levels at which mortality is observed.

Signaling Pathways and Mechanisms of Action

Tacrine: Acetylcholinesterase Inhibition

Tacrine's primary mechanism of action is the reversible inhibition of both AChE and BChE. By blocking these enzymes, Tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic signaling.

Tacrine_Mechanism Tacrine Tacrine AChE Acetylcholinesterase (AChE) Tacrine->AChE Inhibits BChE Butyrylcholinesterase (BChE) Tacrine->BChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes BChE->Acetylcholine Hydrolyzes SynapticCleft Synaptic Cleft Acetylcholine->SynapticCleft Increased Concentration PostsynapticReceptor Postsynaptic Cholinergic Receptor SynapticCleft->PostsynapticReceptor Binds to CholinergicTransmission Enhanced Cholinergic Transmission PostsynapticReceptor->CholinergicTransmission Leads to

Caption: Mechanism of Action of Tacrine.

This compound: Dual Mechanism of Action

This compound shares the cholinesterase-inhibiting properties of Tacrine but also possesses a distinct mechanism as a blocker of voltage-gated potassium channels in neuronal membranes. This dual action not only enhances cholinergic transmission but also directly stimulates impulse conduction in the central nervous system and at the neuromuscular junction.

Ipidacrine_Mechanism cluster_cholinergic Cholinergic Pathway cluster_potassium Potassium Channel Pathway Ipidacrine_chol This compound AChE_BChE AChE & BChE Ipidacrine_chol->AChE_BChE Inhibits Acetylcholine_inc Increased Acetylcholine AChE_BChE->Acetylcholine_inc Leads to Cholinergic_trans Enhanced Cholinergic Transmission Acetylcholine_inc->Cholinergic_trans Cognitive_Enhancement Cognitive Enhancement & Neurotransmission Cholinergic_trans->Cognitive_Enhancement Ipidacrine_k This compound K_channel Voltage-gated K+ Channel Ipidacrine_k->K_channel Blocks Repolarization Delayed Repolarization K_channel->Repolarization Leads to Action_potential Prolonged Action Potential Repolarization->Action_potential Impulse_conduction Enhanced Impulse Conduction Action_potential->Impulse_conduction Impulse_conduction->Cognitive_Enhancement

Caption: Dual Mechanism of Action of this compound.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of the therapeutic windows of this compound and Tacrine.

Comparative_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment IC50_AChE IC50 Determination (AChE) Ellman's Assay Therapeutic_Index Therapeutic Index Calculation (LD50 / ED50) IC50_AChE->Therapeutic_Index IC50_BChE IC50 Determination (BChE) Ellman's Assay IC50_BChE->Therapeutic_Index LD50 Acute Toxicity (LD50) OECD 423 LD50->Therapeutic_Index ED50 Effective Dose (ED50) Cognitive Models ED50->Therapeutic_Index Comparison Comparative Analysis of Therapeutic Windows Therapeutic_Index->Comparison Hepatotoxicity Hepatotoxicity Assessment (ALT/AST Levels) Hepatotoxicity->Comparison

Caption: Workflow for Therapeutic Window Comparison.

Discussion and Conclusion

The data presented in this guide strongly suggest that this compound possesses a wider therapeutic window than Tacrine. While Tacrine is a more potent inhibitor of cholinesterases in vitro, as indicated by its lower IC50 values, this does not translate to a superior clinical profile. The significant hepatotoxicity associated with Tacrine, leading to elevated liver transaminases in a large percentage of patients, severely narrows its therapeutic utility.[2][3][4] In contrast, this compound's lower in vitro potency is offset by a more favorable safety profile, with a comparable LD50 value and a dual mechanism of action that may contribute to its efficacy at well-tolerated doses. The addition of potassium channel blockade by this compound offers a distinct pharmacological advantage, potentially enhancing neuronal excitability and impulse conduction through a mechanism independent of cholinesterase inhibition.[5] This multifaceted activity, coupled with a reduced liability for liver damage, validates the superior therapeutic window of this compound over Tacrine for the treatment of cognitive disorders. Further clinical studies directly comparing the efficacy and safety of this compound with current Alzheimer's disease therapies are warranted.

References

Safety Operating Guide

Hazard Identification and Safety Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Ipidacrine, a cholinergic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for regulatory compliance and responsible laboratory practice.

This compound is a substance that requires careful handling due to its potential health hazards. It is classified as:

  • Harmful if swallowed

  • Causes skin and serious eye irritation

  • May cause respiratory irritation

When handling this compound, it is imperative to use personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSource(s)
Eye/Face Safety goggles with side-shields.
Skin Impervious, chemical-resistant gloves and clothing.
Respiratory Use only in a well-ventilated area or under a laboratory fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations are in place to protect human health and the environment from the improper management of hazardous waste. It is essential to manage this compound waste in accordance with all federal, state, and local regulations, which may be more stringent than federal laws.

This compound Disposal Procedures

This compound must not be disposed of with household garbage or discharged into the sewage system. The recommended method of disposal is incineration or through a licensed hazardous material disposal company.

Table 2: this compound Disposal and Spill Cleanup Summary

ProcedureKey Steps and RecommendationsSource(s)
Disposal of Unused/Expired this compound - Offer to a licensed hazardous material disposal company. - May be burned in a chemical incinerator equipped with an afterburner and scrubber. - Must be disposed of according to official, local regulations.
Disposal of Contaminated Materials - Dispose of contaminated packaging and materials in the same manner as the substance itself.
Spill Cleanup (Solid) - Avoid generating dust. - Sweep or vacuum up the material. - Place in a suitable, closed container for disposal. - Ensure adequate ventilation.
Spill Cleanup (Liquid/Solution) - Absorb with a liquid-binding material (e.g., diatomite, universal binders). - Decontaminate surfaces by scrubbing with alcohol. - Dispose of contaminated material according to regulations. - Prevent leakage into drains or water courses.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.

G start Start: this compound Waste Generated characterize Characterize Waste (Consult SDS & Local EHS) start->characterize is_hazardous Is waste considered hazardous under RCRA or local regulations? characterize->is_hazardous non_hazardous Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Manage as Hazardous Pharmaceutical Waste is_hazardous->hazardous Yes segregate Segregate from other waste streams non_hazardous->segregate hazardous->segregate container Place in a designated, properly labeled, sealed container segregate->container contact_vendor Arrange for pickup by a licensed hazardous waste vendor container->contact_vendor incinerate Disposal via Incineration contact_vendor->incinerate

Caption: Workflow for this compound Waste Disposal.

Detailed Experimental Protocol: Spill Decontamination

In the event of an this compound spill, the following step-by-step protocol should be followed to ensure safety and proper cleanup.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate unnecessary personnel from the immediate vicinity.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If dealing with a powder, respiratory protection is crucial to avoid inhalation.

  • Contain the Spill: Prevent the spill from spreading or entering drains or waterways.

  • Absorb and Collect:

    • For solid (powder) spills: Carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills: Cover and absorb the solution with a non-combustible, absorbent material like diatomite or universal binders.

  • Place in Waste Container: Transfer the collected waste and contaminated absorbent materials into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Scrub the spill area and any contaminated equipment with alcohol.

  • Dispose of Waste: Dispose of the sealed container and any other contaminated materials (e.g., gloves) as hazardous pharmaceutical waste, following the workflow described above.

  • Wash Hands: Wash hands thoroughly with soap and water after completing the cleanup.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipidacrine
Reactant of Route 2
Reactant of Route 2
Ipidacrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.